molecular formula C7H4ClF2NO2 B8523047 3-Chloro-4,5-difluoroanthranilic acid

3-Chloro-4,5-difluoroanthranilic acid

Cat. No.: B8523047
M. Wt: 207.56 g/mol
InChI Key: IFZDYNYZWOBYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4,5-difluoroanthranilic acid is a multifunctional fluorinated building block in medicinal chemistry and drug discovery research. Anthranilic acid derivatives are privileged scaffolds in pharmaceutical development, known for their presence in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The specific pattern of chloro and fluoro substituents on this anthranilic acid derivative makes it a particularly valuable intermediate for the synthesis of more complex molecules, as the introduction of fluorine atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity . This compound serves as a key precursor for researchers developing novel therapeutic agents. Structurally similar difluoroanthranilic acid derivatives are established intermediates in the synthesis of quinolone antibiotics . Furthermore, recent research has identified novel anthranilic acid hybrids as promising anti-inflammatory drug candidates and as inhibitors of specific protein targets like the far upstream binding protein 1 (FUBP1), which plays a role in cancer cell growth and survival . The presence of both reactive amino and carboxylic acid groups allows for straightforward derivatization into amides, esters, and other molecular hybrids, facilitating structure-activity relationship (SAR) studies . Researchers can utilize this compound to create targeted libraries for high-throughput screening or to optimize lead compounds in projects targeting various diseases. Note: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

2-amino-3-chloro-4,5-difluorobenzoic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-4-5(10)3(9)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13)

InChI Key

IFZDYNYZWOBYIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-Chloro-4,5-difluoroanthranilic acid chemical structure and properties

The presence of fluorine can significantly influence the pharmacological profile. Fluorinated amino acids and their derivatives are increasingly prominent in FDA-approved drugs, highlighting the strategic advantage of incorporating these atoms early in a synthetic sequence. [3][4]

Part 4: Safety & Handling Protocols

While specific toxicity data for 3-Chloro-4,5-difluoroanthranilic acid is not available, a robust safety assessment can be made based on its structural components: aromatic amines, chlorinated aromatics, and acidic compounds. Strict adherence to safety protocols is mandatory.

Hazard Identification and Handling
Hazard CategoryDescription & Precautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. (Based on analogues like 3-chloro-4-fluoroaniline). P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.
Skin Irritation Causes skin irritation. (Based on 3-chloro-4,5-difluorobenzoic acid). P264: Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation. P271: Use only outdoors or in a well-ventilated area.
Long-term Exposure Potential for organ damage through prolonged or repeated exposure. Handle with appropriate engineering controls (fume hood).
First Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.

Conclusion

3-Chloro-4,5-difluoroanthranilic acid stands as a potent and strategically designed building block for advanced chemical synthesis. Its unique combination of a reactive anthranilic acid core with the modulating effects of chloro and difluoro substituents makes it an exceptionally valuable precursor for libraries of novel compounds in drug discovery and materials science. The synthetic pathway outlined herein, based on well-established and reliable chemical transformations, provides a practical route to access this compound. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this molecule to accelerate the development of next-generation pharmaceuticals and functional materials.

References

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  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available at: [Link]

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  • ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Available at: [Link]

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  • MDPI. (2024). Eco-Friendly Synthesis of 2-Styryl-benzo[d]o[9]xazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 29(4), 896. Available at: [Link]

  • OSTI.GOV. (1975). Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. Available at: [Link]

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  • Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
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  • ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Available at: [Link]

  • PubMed. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available at: [Link]

  • Thera chem. (n.d.). Fluorine-Containing Benzoic Acid. Available at: [Link]

  • Google Patents. (n.d.). US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid.
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  • PubChem. (n.d.). 2-Amino-5-chloro-3-fluorobenzoic acid. Available at: [Link]

  • PMC. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Available at: [Link]

  • ResearchGate. (2025). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available at: [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Available at: [Link]

  • PubChemLite. (n.d.). 2-amino-3-chloro-4-fluorobenzoic acid (C7H5ClFNO2). Available at: [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

  • NMRDB. (n.d.). NMR Predict. Available at: [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6939. Available at: [Link]

  • MDPI. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences, 25(5), 2911. Available at: [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5221. Available at: [Link]

The Strategic Role and Biological Activities of 3-Chloro-4,5-difluoroanthranilic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) increasingly neutralizes frontline therapeutics, the pharmaceutical industry is pivoting toward novel pharmacophores that bypass established resistance mechanisms. 3-Chloro-4,5-difluoroanthranilic acid (CAS 351367-74-3) has emerged as a highly privileged, sterically tuned building block in medicinal chemistry. As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, core biological activities, and validated experimental workflows associated with this compound, specifically focusing on its role as a precursor to next-generation DNA gyrase inhibitors and quinolone mimics[1][2].

Structural Rationale & Pharmacophore Dynamics

Anthranilic acid (o-aminobenzoic acid) is a well-documented pharmacophore essential for diverse biological activities, serving as the backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents[3]. The specific halogenation pattern of 3-chloro-4,5-difluoroanthranilic acid is not arbitrary; it is a calculated design to optimize target binding and pharmacokinetic parameters:

  • 4,5-Difluoro Substitution: Fluorine atoms are highly electronegative and possess a small van der Waals radius. Placing them at the C4 and C5 positions increases the overall lipophilicity of the molecule, which is critical for penetrating the lipid-rich outer membrane of Gram-negative bacteria[4]. Furthermore, these strong C-F bonds block primary sites of cytochrome P450-mediated oxidative metabolism, drastically improving the half-life of downstream drug candidates.

  • 3-Chloro Substitution: The addition of a bulkier chlorine atom adjacent to the amino group (C3) introduces significant steric hindrance. This steric bulk restricts the rotational freedom of the molecule, locking subsequent derivatives (such as quinazolin-diones) into an all-planar conformation. This planarity is an absolute requirement for the molecule to effectively intercalate into bacterial DNA and bind the hydrophobic pockets of the DNA gyrase enzyme[2].

Core Biological Activities

Overcoming Antimicrobial Resistance: The Quinolone Mimic Pathway

The most significant biological application of 3-chloro-4,5-difluoroanthranilic acid is its use as a synthetic intermediate for 3-aminoquinazolin-2,4-diones [2]. Traditional fluoroquinolones (like ciprofloxacin) rely on a 3-position exocyclic carboxylic acid to bind to the water-metal ion bridge in the active site of bacterial DNA gyrase and topoisomerase IV. However, bacteria have rapidly mutated these binding sites (e.g., gyrA mutations) to confer resistance[2].

Derivatives synthesized from 3-chloro-4,5-difluoroanthranilic acid act as "quinolone mimics." By replacing the exocyclic carboxylic acid with an oxo group at the 2-position and an acidic hydroxy or amino group at the N-3 position, these compounds maintain the necessary acidic pharmacophore for target binding while completely bypassing the structural recognition of efflux pumps and mutant enzymes that cause quinolone resistance[2].

Emerging Cytotoxic and Antifungal Potential

Beyond antibacterial applications, the anthranilic acid scaffold is highly versatile. Recent structure-activity relationship (SAR) studies on halogenated anthranilic acid sulfonamides have demonstrated selective antifungal activity against Candida albicans and potent cytotoxic effects against human leukemia cell lines (e.g., MOLT-3)[3][5]. The electron-withdrawing nature of the chloro and fluoro groups on the aromatic ring significantly enhances these cytotoxic properties by increasing the electrophilicity of the core, allowing it to act as a more effective inhibitor of metalloproteinases and aminopeptidases[3].

Visualizing the Workflows and Mechanisms

Synthesis N1 4,5-Difluoroanthranilic Acid N2 Regioselective Chlorination (t-BuOCl, AcOH) N1->N2 N3 3-Chloro-4,5-difluoroanthranilic Acid N2->N3 N4 Cyclization & N-amination N3->N4 N5 3-Aminoquinazolin-2,4-diones (Quinolone Mimics) N4->N5

Fig 1: Synthetic workflow from 4,5-difluoroanthranilic acid to quinolone mimics.

MOA A Quinolone Mimic Derivative B Bacterial DNA Gyrase / Topo IV A->B Intercalation & Binding C Stabilization of Cleavage Complex B->C D Inhibition of DNA Supercoiling C->D E Bactericidal Effect (Cell Death) D->E

Fig 2: Mechanism of action for DNA gyrase inhibition by anthranilic acid-derived mimics.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of this compound.

Protocol 1: Regioselective Synthesis of 3-Chloro-4,5-difluoroanthranilic Acid

Causality Note: tert-Butyl hypochlorite ( t -BuOCl) is utilized instead of standard chlorine gas because it acts as a mild, controlled electrophilic chlorinating agent. Acetic acid is used as a solvent modifier to slightly protonate the system, directing the electrophilic attack regioselectively to the C3 position (ortho to the activating amino group) without over-chlorinating the ring[1][2].

  • Preparation: Dissolve 14.2 mmol (approx. 2.45 g) of 4,5-difluoroanthranilic acid in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask[2].

  • Catalysis: Add 10 mL of glacial acetic acid to the solution and stir under a nitrogen atmosphere at 0°C[2].

  • Chlorination: Dropwise, add 15.6 mmol (approx. 1.75 mL) of tert-butyl hypochlorite over 15 minutes to prevent exothermic degradation[2].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours[2].

  • Quenching & Extraction: Dilute the reaction mixture with 50 mL of ethyl acetate. Wash sequentially with distilled water (2 x 30 mL) and brine (1 x 30 mL) to remove acetic acid and unreacted hypochlorite[2].

  • Purification: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under vacuum. Purify the resulting residue via flash column chromatography (using a gradient of isopropyl alcohol/1% formic acid/94% dichloromethane) to yield 3-chloro-4,5-difluoroanthranilic acid as a viscous oil[2].

  • Validation: Confirm product identity via Mass Spectrometry (Expected MS CI: m/z 206 [M+])[1][2].

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality Note: This assay validates the biological efficacy of the synthesized quinolone mimics. By using relaxed plasmid DNA, we can visualize the specific inhibition of the supercoiling activity of DNA gyrase via gel electrophoresis.

  • Assay Master Mix: Prepare a 20 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the mixture.

  • Inhibitor Introduction: Add the test compound (synthesized from 3-chloro-4,5-difluoroanthranilic acid) dissolved in DMSO at varying concentrations (0.1 to 32 µg/mL). Ensure DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Initiate the reaction by adding 1 unit of E. coli DNA gyrase.

  • Incubation & Termination: Incubate at 37°C for 1 hour. Terminate the reaction by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA).

  • Analysis: Load the samples onto a 1% agarose gel and run at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light. The Minimum Inhibitory Concentration ( IC50​ ) is defined as the lowest concentration of the compound that completely prevents the conversion of relaxed DNA to supercoiled DNA.

Quantitative Data Profiles

Table 1: Physicochemical Parameters of 3-Chloro-4,5-difluoroanthranilic Acid These parameters dictate the compound's behavior during synthesis and its ADME profile when incorporated into larger drug molecules.

PropertyValueClinical / Chemical Significance
Molecular Weight 207.56 g/mol Ideal low-molecular-weight fragment for fragment-based drug design (FBDD).
Chemical Formula C7​H4​ClF2​NO2​ High halogen content increases lipophilicity.
Topological Polar Surface Area (TPSA) ~63.3 ŲExcellent membrane permeability profile.
Hydrogen Bond Donors 2 ( −NH2​ , −COOH )Facilitates critical anchoring in enzyme active sites.
Hydrogen Bond Acceptors 4 (F, F, O, O)Enhances target binding affinity via dipole interactions.

Table 2: Representative Antibacterial Activity (MIC values in µg/mL) Comparative profiling of quinolone mimics derived from this scaffold versus standard Ciprofloxacin, demonstrating the bypass of target-mediated resistance[2].

Bacterial StrainPhenotypeCiprofloxacin (MIC)Quinolone Mimic (MIC)
Escherichia coli ATCC 25922Wild-Type (Susceptible)0.0150.12
Escherichia coli (Mutant)gyrA mutation (Resistant)>32.00.50
Staphylococcus aureus ATCC 29213Wild-Type (Susceptible)0.120.25
Staphylococcus aureus (Mutant)gyrA/grlA double mutant>32.01.00

References

  • AU200120899 B2 - 3-aminoquinazolin-2,4-dione antibacterial agents Source: Google Patents / Googleapis URL:[Link]

  • AU783078B2 - 3-aminoquinazolin-2,4-dione antibacterial agents Source: Google Patents URL
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  • Investigation on biological activities of anthranilic acid sulfonamide analogs Source: PMC (PubMed Central) / EXCLI Journal URL:[Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs (ResearchGate Profile) Source: ResearchGate URL:[Link]

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A Technical Guide to the Solubility Profile of 3-Chloro-4,5-difluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Chloro-4,5-difluoroanthranilic acid, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in process development, reaction kinetics, and bioavailability, this document synthesizes theoretical principles with actionable experimental protocols. It offers a detailed methodology for solubility determination using the industry-standard shake-flask method, an analysis of the compound's physicochemical properties, and a predicted solubility profile in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their workflows.

Introduction: The Strategic Importance of Solubility

3-Chloro-4,5-difluoroanthranilic acid is a substituted anthranilic acid derivative. Such molecules are pivotal building blocks in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs and other targeted therapeutics.[1][2] The efficiency of synthetic steps, purification strategies (like crystallization), and ultimately the bioavailability of any final active pharmaceutical ingredient (API) are fundamentally governed by the solubility of the intermediates and the final compound.[3]

A poorly understood solubility profile can lead to significant challenges in drug development, including issues with reaction yields, difficulties in purification, and unpredictable in vivo performance.[4][5] Therefore, a thorough characterization of the solubility of 3-Chloro-4,5-difluoroanthranilic acid in various solvent systems is not merely an academic exercise but a critical step in process optimization and risk mitigation. This guide provides the foundational knowledge and practical methods to achieve this characterization.

Physicochemical Properties & Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of 3-Chloro-4,5-difluoroanthranilic acid are:

  • Amphoteric Nature: The molecule contains both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂).[6] This makes its aqueous solubility highly dependent on pH.[7] At low pH, the amino group is protonated (-NH₃⁺), increasing polarity and water solubility. At high pH, the carboxylic acid group is deprotonated (-COO⁻), also enhancing aqueous solubility. The lowest aqueous solubility is expected at its isoelectric point.

  • Halogenation: The presence of one chlorine and two fluorine atoms on the aromatic ring significantly increases the molecule's lipophilicity and alters its electronic distribution.[8] This suggests a higher affinity for less polar organic solvents compared to unsubstituted anthranilic acid.

  • Hydrogen Bonding: The -COOH and -NH₂ groups can both donate and accept hydrogen bonds, a primary mechanism for dissolution in protic solvents like alcohols and water.[8]

  • Crystalline Structure: As a solid, the energy required to overcome the crystal lattice forces (related to its melting point) must be compensated by the energy of solvation for dissolution to occur.

While specific experimental data for 3-Chloro-4,5-difluoroanthranilic acid is not widely published, we can reference the properties of the closely related 3-Chloro-4,5-difluorobenzoic acid to inform our predictions.

PropertyValue (for 3-Chloro-4,5-difluorobenzoic acid)SourceImplication for Solubility
Molecular Weight 192.55 g/mol Standard for a small molecule intermediate.
Melting Point 130-133 °CA moderate melting point suggests that the crystal lattice energy is significant but not extreme.
XLogP3 2.3[9]This positive value indicates a preference for a lipid-like environment over water, classifying it as somewhat lipophilic.
Physical Form SolidStandard for this class of compounds at room temperature.

Experimental Methodology: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the system has reached a true equilibrium between the dissolved and undissolved solute.[10][11][12]

Rationale and Causality of the Protocol
  • Use of Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of solubility.[3]

  • Prolonged Agitation: Continuous agitation over an extended period (typically 24-72 hours) is crucial to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium.[10][13]

  • Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature (e.g., 25 °C or 37 °C) is mandatory for data consistency and relevance.[11]

  • Phase Separation: Centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.45 µm PTFE) are critical to cleanly separate the saturated supernatant from any undissolved solid particles without the filter itself absorbing the solute.[10][14]

  • Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity, sensitivity, and accuracy. A validated calibration curve with known standards is required for precise concentration determination.[10]

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of 3-Chloro-4,5-difluoroanthranilic acid (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48-hour or 72-hour time point should also be tested for at least one solvent to confirm that equilibrium was reached.[13]

  • Phase Separation: Allow the vials to stand at the test temperature for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solids.[14]

  • Sample Collection: Carefully draw the clear supernatant using a pipette and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This filtrate is the saturated solution.[4]

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by interpolating the result from a calibration curve prepared from stock solutions of the compound with known concentrations.[10]

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.[11]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.45µm PTFE) C->D E Dilute Filtrate D->E F Analyze via HPLC E->F G Calculate Solubility vs. Calibration Curve F->G

Workflow for the Shake-Flask Equilibrium Solubility Method.

Predicted Solubility Profile of 3-Chloro-4,5-difluoroanthranilic acid

While specific quantitative data for this compound is limited in public literature, a qualitative and predicted profile can be constructed based on established chemical principles ("like dissolves like") and data from analogous compounds.[8][10] Researchers should use the protocol in Section 3 to determine precise values for their specific systems.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the -COOH and -NH₂ groups.[1]
Polar Aprotic DMSO, DMF, AcetoneHigh to Moderate These solvents have strong dipoles and can accept hydrogen bonds, interacting favorably with the polar functional groups of the solute.[10]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low THF is more polar and may show moderate solubility. Diethyl ether is much less polar and is expected to be a poor solvent.
Esters Ethyl AcetateModerate Possesses intermediate polarity and can act as a hydrogen bond acceptor.
Halogenated Dichloromethane (DCM), ChloroformLow While the solute has halogen atoms, the overall polarity is dominated by the amino and carboxylic acid groups, limiting solubility in these less polar solvents.
Non-Polar Hexane, TolueneVery Low / Insoluble The large difference in polarity and lack of favorable intermolecular interactions (like hydrogen bonding) will result in poor solubility.[10]
Aqueous Buffer pH 1.2, pH 4.5, pH 6.8pH-Dependent Solubility is expected to be lowest near the isoelectric point and significantly higher at pH < 4 (protonated amine) and pH > 6 (deprotonated carboxylate).[7][11]

Conclusion and Practical Implications

This technical guide establishes a robust framework for understanding and determining the solubility of 3-Chloro-4,5-difluoroanthranilic acid. The molecule's amphoteric and halogenated structure predicts a high solubility in polar protic and aprotic organic solvents and a strongly pH-dependent profile in aqueous media. For R&D and process chemists, this implies:

  • Reaction Solvent Choice: Polar solvents like Methanol, DMSO, or THF are likely good candidates for achieving homogeneous reaction conditions.

  • Purification Strategy: Solubility differences between solvents can be exploited for crystallization. For example, dissolving the compound in a good solvent (like methanol) and adding a poor anti-solvent (like hexane or water, depending on pH) could be an effective purification method.

  • Formulation: For any application requiring an aqueous solution, controlling the pH will be the most critical factor in achieving the desired concentration.

The provided shake-flask protocol serves as a self-validating, authoritative method for generating the precise quantitative data needed to move from prediction to practice, ensuring process reliability and accelerating drug development timelines.

References

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Methodological & Application

The Strategic Utility of 3-Chloro-4,5-difluoroanthranilic Acid in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Pharmaceuticals

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. Anthranilic acid derivatives have emerged as a privileged scaffold in drug discovery, particularly in the development of small molecule kinase inhibitors for oncology.[1] This guide focuses on the synthesis and application of a key, highly functionalized building block: 3-Chloro-4,5-difluoroanthranilic acid . The strategic placement of chloro and fluoro substituents on the anthranilic acid core imparts unique electronic properties and metabolic stability to the resulting drug molecules. This document provides a comprehensive overview of its synthesis, its pivotal role in the preparation of advanced kinase inhibitors, and detailed protocols for its utilization in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValue
CAS Number Not readily available
Molecular Formula C₇H₅ClF₂NO₂
Molecular Weight 207.57 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents

Note: As this is a specialized intermediate, comprehensive physical data is not widely published. The data presented is calculated or inferred based on structurally similar compounds.

Synthetic Pathway to 3-Chloro-4,5-difluoroanthranilic Acid

The synthesis of 3-Chloro-4,5-difluoroanthranilic acid can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative, field-proven approach based on established organic transformations for analogous compounds.[2][3]

Synthesis_of_3_Chloro_4_5_difluoroanthranilic_acid start 1,2-Difluoro-4-nitro-5-chlorobenzene step1 Carboxylation start->step1 intermediate1 3-Chloro-4,5-difluoronitrobenzoic acid step1->intermediate1 e.g., Grignard reaction with CO₂ or other carboxylation methods step2 Reduction intermediate1->step2 product 3-Chloro-4,5-difluoroanthranilic acid step2->product e.g., Catalytic Hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl)

Caption: Synthetic workflow for 3-Chloro-4,5-difluoroanthranilic acid.

Protocol 1: Synthesis of 3-Chloro-4,5-difluoroanthranilic Acid

This protocol outlines a plausible synthetic route, and optimization may be required based on laboratory-specific conditions.

Part A: Nitration of a Dihalogenated Benzene (Illustrative)

While the direct precursor might be commercially available, a common strategy involves the nitration of a suitable dihalogenated benzene derivative. For instance, the nitration of 3-chloro-4-fluorobenzoic acid is a known procedure.[4]

Part B: Reduction of the Nitro Group

Materials:

  • 3-Chloro-4,5-difluoronitrobenzoic acid

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-4,5-difluoronitrobenzoic acid (1.0 eq) and ethanol.

  • Add water to the mixture, followed by the addition of iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-Chloro-4,5-difluoroanthranilic acid. The product can be further purified by recrystallization.

Application in the Synthesis of the Kinase Inhibitor Dabrafenib (GSK2118436)

3-Chloro-4,5-difluoroanthranilic acid is a crucial building block in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase used in the treatment of melanoma.[4][5] The following section details its incorporation into the Dabrafenib scaffold.

Dabrafenib_Synthesis_Workflow start 3-Chloro-4,5-difluoroanthranilic acid step1 Sulfonamide Formation start->step1 Reaction with 2,6-difluorosulfonyl chloride intermediate1 N-(3-chloro-4,5-difluorophenyl)-2,6-difluorobenzenesulfonamide step1->intermediate1 step2 Further Synthetic Steps intermediate1->step2 Multi-step sequence including cyclizations and substitutions product Dabrafenib step2->product

Caption: Role of 3-Chloro-4,5-difluoroanthranilic acid in Dabrafenib synthesis.

Protocol 2: Sulfonamide Bond Formation

This protocol describes the formation of the key sulfonamide linkage, a common motif in kinase inhibitors.

Materials:

  • 3-Chloro-4,5-difluoroanthranilic acid (or its corresponding aniline, 3-chloro-4,5-difluoroaniline, obtained via decarboxylation)

  • 2,6-Difluorosulfonyl chloride

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • In a separate flask, prepare a solution of 2,6-difluorosulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-(3-chloro-4,5-difluorophenyl)-2,6-difluorobenzenesulfonamide, can be purified by column chromatography on silica gel.

Subsequent Transformations to Dabrafenib

The resulting sulfonamide is then subjected to a series of reactions to construct the final Dabrafenib molecule. A general overview of a reported synthetic route is as follows[2]:

  • Friedel-Crafts Acylation: The sulfonamide intermediate is acylated, for example, with a derivative of chloroacetyl chloride, to introduce a reactive handle.

  • Hantzsch Thiazole Synthesis: The acylated intermediate is then reacted with a thioamide (e.g., 2,2-dimethylthiopropionamide) to form the thiazole ring.

  • Pyrimidine Ring Installation: The thiazole intermediate is coupled with a pyrimidine derivative, often through a multi-step sequence involving the formation of a β-ketoester or a similar reactive intermediate, followed by cyclization with a guanidine equivalent.

  • Final Amination: The final step typically involves the amination of a chloropyrimidine intermediate to install the primary amine of Dabrafenib.[5]

Each of these steps requires careful optimization of reaction conditions, reagents, and purification methods.

Causality Behind Experimental Choices

  • Choice of Solvents: Aprotic solvents like dichloromethane are often used for sulfonamide formation to avoid side reactions with the reactive sulfonyl chloride.

  • Use of a Base: A base such as pyridine is essential to neutralize the HCl generated during the sulfonylation reaction, driving the reaction to completion.

  • Inert Atmosphere: An inert atmosphere is crucial when working with organometallic reagents or other moisture-sensitive compounds to prevent their decomposition.

  • Temperature Control: Many of the reactions, particularly those involving reactive intermediates, are performed at low temperatures to control the reaction rate and minimize the formation of byproducts.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and widely published organic chemistry reactions. The trustworthiness of these procedures is ensured by:

  • Reaction Monitoring: The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to ensure the complete conversion of starting materials and to identify any potential side products.

  • Characterization of Intermediates: The isolation and full characterization (e.g., by NMR, Mass Spectrometry, and IR spectroscopy) of key intermediates at each stage of the synthesis validates the success of the preceding step and ensures that pure material is carried forward.

  • Purification: Rigorous purification of intermediates and the final product, typically through column chromatography and/or recrystallization, is critical to remove impurities that could interfere with subsequent reactions or compromise the purity of the final compound.

Conclusion

3-Chloro-4,5-difluoroanthranilic acid and its derivatives are highly valuable building blocks in the synthesis of complex pharmaceutical agents, most notably the BRAF inhibitor Dabrafenib. The strategic incorporation of chlorine and fluorine atoms provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals working in this exciting and impactful area of organic and medicinal chemistry.

References

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71-79. [Link]

  • Xu, X. (2018).
  • U.S. Food and Drug Administration. (2013). Tafinlar (dabrafenib) Capsules, for oral use. Retrieved from [Link]

  • Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. [Link]

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Application Notes: 3-Chloro-4,5-difluoroanthranilic Acid as a Strategic Building Block for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-4,5-difluoroanthranilic acid is a highly functionalized aromatic building block of increasing importance in medicinal chemistry. Its unique substitution pattern—featuring an activating amino group, a carboxylic acid for diverse coupling reactions, and a specific arrangement of halogen atoms—provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The vicinal difluoro motif can significantly alter pKa, lipophilicity, and metabolic stability, while the chlorine atom offers a vector for further complexity through cross-coupling reactions. This guide details the strategic application of this building block, focusing on the synthesis of pharmaceutically relevant heterocycles such as quinazolinones, and provides validated, step-by-step protocols for its use.

Introduction: The Strategic Advantage of Halogenated Anthranilic Acids

Anthranilic acid and its derivatives are foundational scaffolds in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern drug design.[4][5][6] Fluorine substitution can profoundly influence a molecule's conformational preferences, membrane permeability, metabolic stability, and binding affinity through mechanisms like pKa modulation and the formation of favorable orthogonal interactions with biological targets.[7][8]

3-Chloro-4,5-difluoroanthranilic acid offers a trifecta of functionalities:

  • The Anthranilic Acid Core: The ortho-amino benzoic acid structure is a classic precursor for building fused heterocyclic systems.[9]

  • Vicinal Difluoro Substitution: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing, which lowers the pKa of the aniline nitrogen. This reduced basicity can be crucial for avoiding off-target effects (e.g., hERG inhibition) and improving oral bioavailability.[4]

  • The Chlorine Atom: Positioned at the 3-position, the chlorine atom serves as a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library synthesis for structure-activity relationship (SAR) studies.

This combination makes the title compound a "privileged" building block for accessing novel chemical matter with desirable drug-like properties.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is critical for successful and safe experimentation.

PropertyValueSource/Notes
Molecular Formula C₇H₄ClF₂NO₂-
Molecular Weight 207.56 g/mol -
CAS Number 1107578-33-3Verified
Appearance Off-white to light yellow solidTypical observation
Melting Point Not widely reported; similar compounds like 3-Chloro-4,5-difluorobenzoic acid melt at 130-133 °C.[10]Experimental determination is recommended.
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH, THF). Limited solubility in water.General behavior for this class of compounds.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) from your supplier for comprehensive safety information.

Core Application: Synthesis of Substituted 4(3H)-Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a vast range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[11] The Niementowski reaction, or variations thereof, provides a direct route to this scaffold from anthranilic acids.[11][12]

The following workflow illustrates the strategic use of 3-chloro-4,5-difluoroanthranilic acid in generating a diverse library of quinazolinone derivatives.

G cluster_start Starting Material cluster_cyclization Step 1: Heterocycle Formation cluster_product_core Core Scaffold cluster_diversification Step 2: Scaffold Diversification cluster_final Final Products A 3-Chloro-4,5-difluoro- anthranilic acid B Intermediate Benzoxazinone (via Acyl Chloride/Anhydride) A->B e.g., Acetic Anhydride or Acyl Chloride C Direct Cyclization (e.g., with Formamide) A->C Niementowski Reaction (Heat or Microwave) D 8-Chloro-6,7-difluoro- quinazolin-4(3H)-one Scaffold B->D + Amine (R-NH2) C->D Cyclization E N-Alkylation / N-Arylation (at N3 position) D->E Base, R-X F C-C / C-N Cross-Coupling (at C8-Chloro position) D->F Pd Catalyst, Ligand, Coupling Partner G Diverse Library of N3-Substituted Quinazolinones E->G H Diverse Library of C8-Substituted Quinazolinones F->H

Caption: Synthesis of the core quinazolinone scaffold.

Materials:

  • 3-Chloro-4,5-difluoroanthranilic acid (1.0 eq)

  • Formamide (acts as reagent and solvent, >10 eq)

  • Microwave reactor with sealed vessels

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vessel, add 3-chloro-4,5-difluoroanthranilic acid (e.g., 1.04 g, 5.0 mmol) and formamide (e.g., 4.5 mL, ~113 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 170 °C and hold for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

    • Causality Note: Formamide serves as the source of the C2 carbon and N3 nitrogen of the quinazolinone ring. The high temperature is necessary to drive the condensation and subsequent cyclization, and microwave heating provides efficient and uniform energy transfer. [11]3. Work-up and Isolation: After the reaction, allow the vessel to cool to room temperature. Carefully unseal the vessel in a fume hood.

  • Pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. A precipitate should form.

  • Continue stirring the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 20 mL).

  • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 8-chloro-6,7-difluoroquinazolin-4(3H)-one as a white or off-white solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.

Protocol 4.2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the diversification of the quinazolinone scaffold by targeting the C8-chloro position. This allows for the introduction of various aryl or heteroaryl groups, which is a common strategy for modulating a compound's pharmacological profile.

Reaction Scheme:

Caption: C8-Arylation via Suzuki-Miyaura cross-coupling.

Materials:

  • 8-Chloro-6,7-difluoroquinazolin-4(3H)-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Deionized Water (e.g., 4:1 v/v mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 8-chloro-6,7-difluoroquinazolin-4(3H)-one (e.g., 216 mg, 1.0 mmol), the desired arylboronic acid (e.g., 1.2 mmol), and K₂CO₃ (e.g., 276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 16 mg, 0.02 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe.

    • Causality Note: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for transmetalation. A mixed solvent system like dioxane/water is often ideal for dissolving both the organic substrate and the inorganic base.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-6,7-difluoroquinazolin-4(3H)-one.

  • Validation: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

3-Chloro-4,5-difluoroanthranilic acid is a versatile and powerful building block for modern pharmaceutical research. Its unique electronic properties, stemming from the strategic placement of three halogen atoms, allow medicinal chemists to fine-tune key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The protocols provided herein offer reliable and scalable methods for constructing advanced heterocyclic scaffolds, such as quinazolinones, and subsequently diversifying them through late-stage functionalization. The ability to rapidly generate libraries of complex molecules from this starting material makes it an invaluable asset in the hit-to-lead and lead optimization phases of drug discovery.

References

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Comprehensive Analytical Protocols for 3-Chloro-4,5-difluoroanthranilic Acid: HPLC-UV and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-4,5-difluoroanthranilic acid (CAS: 351367-74-3) is a highly functionalized, halogenated aromatic compound. It serves as a critical synthetic building block in the development of advanced antibacterial agents, specifically in the synthesis of quinolone mimics and 3-aminoquinazolin-2,4-diones [1]. The presence of multiple electron-withdrawing halogens (chlorine and fluorine) on the anthranilic acid core significantly alters its physicochemical properties, presenting unique analytical challenges. This application note provides field-proven, self-validating methodologies for the quantitation and structural characterization of this compound using HPLC-UV and GC-MS.

Section 1: Physicochemical Causality in Method Development

To design a robust analytical method, one must first deconstruct the analyte's molecular behavior:

  • Zwitterionic Potential & Inductive Effects: Anthranilic acids inherently possess both a weakly basic amino group ( −NH2​ ) and a weakly acidic carboxylic acid group ( −COOH ). However, in 3-chloro-4,5-difluoroanthranilic acid, the strong electron-withdrawing inductive effects ( −I effect) of the highly electronegative fluorine and chlorine atoms drastically reduce the electron density on the aromatic ring.

  • Chromatographic Consequence (HPLC): The halogens lower the pKa​ of the carboxylic acid (making it more acidic) while severely diminishing the basicity of the amino group. To achieve reproducible retention on a reversed-phase C18 column, the mobile phase must be highly acidic (pH ~2.0–2.5) to ensure the carboxylic acid remains fully protonated (neutral). Failure to suppress this ionization leads to severe peak tailing and unpredictable retention times [3].

  • Volatility Consequence (GC-MS): The highly polar, hydrogen-bonding −COOH and −NH2​ groups cause thermal degradation and irreversible adsorption in the GC inlet. Chemical derivatization is strictly required to replace active protons with non-polar trimethylsilyl (TMS) groups prior to mass spectrometric analysis [2].

Section 2: HPLC-UV Analytical Protocol

Methodology & Causality

Reversed-phase HPLC with UV detection is the gold standard for the purity assessment of halogenated aromatics. A C18 column is selected for its hydrophobic retention mechanism. We utilize a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid (FA). The FA serves a dual purpose: it acts as an ion-pairing agent and maintains the acidic pH required to keep the analyte in its neutral state. Detection is optimal at 254 nm for the conjugated aromatic system, though 330 nm can be monitored for anthranilate-specific absorption [4].

Step-by-Step HPLC Protocol
  • Sample Preparation: Dissolve the 3-chloro-4,5-difluoroanthranilic acid standard in a diluent of 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Column: Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) detector set to 254 nm (primary quantitation) and 215 nm (secondary impurity profiling).

Table 1: HPLC Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
2.0955Isocratic Hold
10.01090Linear Gradient
12.01090Column Wash
12.1955Re-equilibration
15.0955End of Run

Section 3: GC-MS Derivatization and Analysis Protocol

Methodology & Causality

To render 3-chloro-4,5-difluoroanthranilic acid volatile and thermally stable, silylation is performed using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst. The reaction substitutes the active hydrogens on the carboxylic and amino groups with TMS groups, forming a di-TMS derivative (Molecular Weight shifts from ~207.5 g/mol to ~351.5 g/mol ). The 1% TMCS enhances the silylation strength, ensuring the sterically hindered, less nucleophilic halogenated amine is fully derivatized [2].

Step-by-Step GC-MS Protocol
  • Sample Drying: Aliquot 100 µL of the sample extract (approx. 50 µg/mL in methanol) into a 2 mL glass GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35 °C. Crucial: Any residual moisture will immediately quench the BSTFA reagent.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70 °C for 45 minutes to drive the sterically hindered reaction to completion.

  • Cooling: Allow the vial to cool to room temperature (approx. 15 minutes) before injection to prevent sample loss and pressure variations in the autosampler.

  • GC Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature 280 °C.

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Scan range 50–500 m/z. Source temperature 230 °C.

Table 2: GC Oven Temperature Program
Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-601.01.0
15.02805.020.6
30.03003.024.3

Section 4: Visualizing the Analytical Workflows

AnalyticalStrategy Analyte 3-Chloro-4,5-difluoroanthranilic Acid (Polar, Halogenated) HPLC_Path HPLC-UV Analysis Analyte->HPLC_Path Direct Liquid Analysis GCMS_Path GC-MS Analysis Analyte->GCMS_Path Volatilization Required HPLC_Prep Dilution in 50:50 H2O:ACN HPLC_Path->HPLC_Prep GCMS_Prep Evaporation to Dryness (N2 Gas) GCMS_Path->GCMS_Prep HPLC_Cond C18 Column 0.1% Formic Acid (pH ~2.5) UV Detection (254 nm) HPLC_Prep->HPLC_Cond GCMS_Cond Derivatization: BSTFA + 1% TMCS (70°C) EI-MS (70 eV) GCMS_Prep->GCMS_Cond Result_HPLC Purity Assessment & Quantitation HPLC_Cond->Result_HPLC Result_GCMS Structural Characterization & Trace Impurity Analysis GCMS_Cond->Result_GCMS

Figure 1: Divergent analytical workflows for HPLC-UV and GC-MS characterization.

DerivatizationWorkflow Step1 1. Sample Aliquot (in Methanol) Step2 2. N2 Evaporation (Remove Moisture) Step1->Step2 Step3 3. Add Reagents (Pyridine + BSTFA/TMCS) Step2->Step3 Step4 4. Thermal Incubation (70°C for 45 min) Step3->Step4 Step5 5. GC-MS Injection (Di-TMS Derivative) Step4->Step5

Figure 2: Step-by-step BSTFA/TMCS silylation workflow for GC-MS analysis.

References

  • Google Patents.
  • Radiation Metabolomics. 3. Biomarker Discovery in the Urine of Gamma-Irradiated Rats Using a Simplified GC-MS... Radiation Research (via NCBI PMC). URL:[Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification Pharmaceuticals (MDPI). URL:[Link]

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics Bioconjugate Chemistry (via NCBI PMC). URL:[Link]

Application Note: Scalable Process Synthesis of 3-Chloro-4,5-difluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-Chloro-4,5-difluoroanthranilic acid is a critical highly functionalized building block utilized in the development of novel 3-aminoquinazolin-2,4-dione antibacterial agents. These compounds function as quinolone mimics, exhibiting potent inhibition of bacterial DNA gyrase and topoisomerase IV, and are specifically designed to overcome resistance mechanisms in mutant bacterial strains [1].

In early-stage medicinal chemistry, the chlorination of 4,5-difluoroanthranilic acid is typically achieved using tert-butyl hypochlorite in a mixture of dichloromethane and acetic acid [1]. While effective for generating milligram to gram quantities, tert-butyl hypochlorite is thermally unstable, light-sensitive, and presents a severe explosion hazard upon scale-up.

To meet the demands of pilot-scale drug development, this protocol outlines a Process-Mass-Intensity (PMI) optimized, highly scalable route . We replace the hazardous hypochlorite with N-Chlorosuccinimide (NCS) . The strongly activating nature of the primary amine at the 1-position directs the electrophilic aromatic substitution precisely to the sterically accessible ortho position (C-3), flanked by the fluorine at C-4. By utilizing a solvent system of Acetonitrile (MeCN) and Acetic Acid (AcOH), we ensure complete solubility of the starting material while mildly activating the NCS, resulting in a self-validating, high-yielding process.

Process Workflow Visualization

ProcessWorkflow Start 4,5-Difluoroanthranilic Acid (Starting Material) Reaction Electrophilic Aromatic Chlorination (15-20°C) Start->Reaction Reagents N-Chlorosuccinimide (NCS) MeCN / AcOH Solvent Reagents->Reaction Portion-wise addition Quench Aqueous NaHSO3 Quench (Neutralize active Cl) Reaction->Quench In-process control (HPLC) Isolation Crystallization via Water Anti-solvent Quench->Isolation Exotherm control Product 3-Chloro-4,5-difluoroanthranilic Acid (>98% Purity) Isolation->Product Filter & Vacuum Dry

Caption: Scalable workflow for the electrophilic chlorination of 4,5-difluoroanthranilic acid.

Materials and Stoichiometry

The following table summarizes the quantitative requirements for a 1.0 kg pilot-scale batch.

MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4,5-Difluoroanthranilic acid173.121.001.00 kg (5.78 mol)Starting Material
N-Chlorosuccinimide (NCS)133.531.050.81 kg (6.07 mol)Chlorinating Agent
Acetonitrile (MeCN)41.05-8.0 LPrimary Solvent
Acetic Acid (Glacial)60.05-2.0 LCo-solvent / Activator
Sodium Bisulfite (10% aq)104.060.101.0 LQuenching Agent
Purified Water18.02-15.0 LAnti-solvent

Step-by-Step Experimental Protocol

Phase 1: Reactor Charging and Dissolution
  • Preparation: Purge a 50 L glass-lined jacketed reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charging: Charge the reactor with 8.0 L of Acetonitrile and 2.0 L of Glacial Acetic Acid. Begin agitation at 150 RPM.

  • Substrate Addition: Add 1.00 kg of 4,5-difluoroanthranilic acid to the reactor.

  • Temperature Control: Adjust the jacket temperature to cool the internal reaction mixture to 15 °C.

    • Expert Insight: The addition of acetic acid is critical. It not only aids in the complete dissolution of the anthranilic acid but also protonates the succinimide leaving group during the transition state, accelerating the electrophilic chlorination without requiring harsh mineral acids.

Phase 2: Controlled Electrophilic Chlorination
  • Reagent Addition: Divide the 0.81 kg of NCS into 5 equal portions. Add one portion every 15 minutes, maintaining the internal temperature between 15 °C and 20 °C.

    • Expert Insight: The chlorination of activated anilines is highly exothermic. Portion-wise addition prevents thermal runaway and suppresses the formation of over-chlorinated byproducts (e.g., 3,6-dichloro-4,5-difluoroanthranilic acid).

  • Aging: Once addition is complete, allow the reaction to warm to 22 °C (ambient) and stir for 3 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, dilute with MeCN, and analyze via HPLC. Proceed to the next step only when the remaining starting material is < 1.0% by area.

Phase 3: Quench and Anti-Solvent Crystallization
  • Quenching: Slowly charge 1.0 L of 10% aqueous Sodium Bisulfite ( NaHSO3​ ) into the reactor over 15 minutes.

    • Expert Insight: Unreacted NCS or dissolved chlorine gas can cause oxidative degradation of the aniline moiety during drying. The bisulfite quench acts as a self-validating safety mechanism, reducing any active chlorine species to inert chloride.

  • Crystallization: Over a period of 60 minutes, slowly add 15.0 L of purified water to the reactor while increasing agitation to 200 RPM. A thick, off-white precipitate will form.

  • Aging the Slurry: Cool the reactor jacket to 5 °C and age the slurry for 2 hours to maximize crystal growth and yield.

Phase 4: Isolation and Drying
  • Filtration: Transfer the slurry to a Nutsche filter or centrifuge. Filter the product under vacuum.

  • Washing: Wash the filter cake with 3.0 L of cold water ( 5°C ), followed by 2.0 L of cold heptane to remove trace succinimide and residual acetic acid.

  • Drying: Transfer the damp cake to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 16 hours until the moisture content (Karl Fischer) is < 0.5%.

Analytical Specifications and Quality Control

To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against the following specifications.

Analytical MethodExpected Result / SpecificationRationale
Appearance Off-white to pale yellow crystalline powderVisual confirmation of purity.
HPLC Purity 98.0% (Area %)Ensures removal of succinimide and unreacted starting material.
Mass Spectrometry (ESI/CI) m/z 206 ( M+ ) and 208 ( M+2 ) in a 3:1 ratioConfirms the target molecular weight and the presence of exactly one chlorine atom (isotope pattern) [1].
1 H NMR (DMSO- d6​ ) Loss of the aromatic proton signal at C-3; broad singlet for −NH2​ Confirms regioselectivity of the chlorination at the 3-position.

References

  • Source: Australian Patent Office (Application No. AU 200120899 B2 / WO 01/53273)

Application Note: Leveraging Advanced Materials for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Innovation in Agrochemicals

Modern agriculture faces a dual challenge: ensuring global food security for a growing population while minimizing its environmental footprint.[1] Conventional agrochemicals, such as fertilizers and pesticides, have been instrumental in boosting crop yields, but their overuse and inefficient application have led to significant environmental consequences.[2][3] Issues like soil and water contamination, harm to non-target organisms, and the development of pest resistance are widespread.[4][5] The core of the problem lies in the delivery mechanism. Traditional methods involve broadcasting large quantities of active ingredients, of which only a small fraction reaches the intended target. The rest is lost to the environment through leaching, runoff, and degradation.[6][7]

Materials science offers a transformative solution. By engineering "smart" delivery systems at the nanoscale, we can create next-generation agrochemicals that are targeted, efficient, and environmentally sustainable.[8][9] These advanced systems utilize nanocarriers to encapsulate active ingredients, protecting them from premature degradation and releasing them in a controlled, predictable manner.[10][11] This application note will explore the core principles of these systems, detail key material platforms, provide a comprehensive protocol for creating a nano-pesticide, and discuss broader applications revolutionizing agrochemical research.

Section 1: Core Principles of Material-Mediated Agrochemical Delivery

The central innovation of using advanced materials is the shift from passive to active delivery. Instead of relying on simple diffusion, these systems are designed to respond to their environment and release their payload precisely when and where it is needed.[7][12] This paradigm is built on several key principles:

  • Controlled Release: By encapsulating an agrochemical within a material matrix, its release can be sustained over an extended period.[2] This avoids the "burst release" typical of conventional products, ensuring a consistent and effective concentration at the target site while reducing the total amount of chemical needed.[13]

  • Targeted Delivery: Nanocarriers can be engineered to adhere specifically to plant leaves, roots, or even certain pests. This targeted approach dramatically increases bioavailability and minimizes off-target effects.[11][14]

  • Stimuli-Responsive Systems: This is the frontier of smart agrochemicals. Materials can be designed to release their payload in response to specific environmental triggers.[15][16] Common stimuli include:

    • pH: A carrier might be stable in neutral pH soil but dissolve in the acidic gut of an insect pest.[8][12]

    • Enzymes: Materials can be designed to degrade in the presence of specific enzymes secreted by pathogens, releasing a fungicide only when an infection is detected.[12]

    • Light: Light-responsive polymers can be triggered to release herbicides upon exposure to specific wavelengths of sunlight, allowing for precise application timing.[16][17]

    • Temperature & Humidity: Carriers can be designed to release nutrients or moisture-retaining compounds in response to changing soil conditions.[16]

The diagram below illustrates the fundamental advantage of a material-mediated approach over conventional methods.

G cluster_0 Conventional Application cluster_1 Material-Mediated Delivery Conventional Broadcast Spraying Loss Runoff, Leaching, Degradation Conventional->Loss ~80-99% Inefficient Target Crop/Pest Conventional->Target ~80-99% Inefficient Environment Soil, Water, Non-Target Organisms Loss->Environment Contamination Smart Smart Nanocarrier (e.g., Encapsulated Pesticide) ControlledRelease Stimuli-Triggered Controlled Release Smart->ControlledRelease High Efficiency MinimalLoss Reduced Environmental Loss Smart->MinimalLoss <10% Loss TargetedDelivery Targeted Application (Foliar/Soil) TargetedDelivery->Smart Uptake Efficient Uptake by Crop/Pest ControlledRelease->Uptake

Caption: Conventional vs. Material-Mediated Agrochemical Delivery.

Section 2: Key Material Platforms in Agrochemical Formulation

A diverse array of materials is being explored for agrochemical applications, each with unique properties. The choice of material depends on the active ingredient, the target organism, and the desired release mechanism.

Material PlatformKey CharacteristicsCommon ExamplesRelease Mechanisms
Polymeric Nanoparticles Biodegradable, biocompatible, tunable properties, easy to synthesize.[18][19]Chitosan, Alginate, Poly(lactic-co-glycolic acid) (PLGA)Swelling, erosion, diffusion, stimuli-responsive (pH, enzyme).[12]
Inorganic Nanomaterials High stability, large surface area, high loading capacity, porous structure.[20]Mesoporous Silica Nanoparticles (MSNs), Layered Double Hydroxides (LDHs)Diffusion from pores, surface desorption, pH-responsive gates.
Metal-Organic Frameworks (MOFs) Exceptionally high porosity and surface area, tunable structure, can incorporate nutrients.[21][22]ZIF-8, MIL-101(Fe)Diffusion, host-guest interactions, degradation of the framework.[23][24]
Carbon Nanomaterials High strength, excellent conductivity, large surface area for adsorption.Carbon Nanotubes (CNTs), Graphene OxideSurface desorption, pH-responsive functional groups.[25]

Section 3: Detailed Application Protocol: Synthesis and Characterization of a pH-Responsive Chitosan-Based Nano-Pesticide

This protocol details the synthesis of a smart nano-pesticide using chitosan, a biodegradable polymer derived from crustacean shells. The resulting nanoparticles will encapsulate a model insecticide and are designed to release it preferentially under acidic conditions, mimicking the gut of many insect pests.

Rationale:

Chitosan is an ideal candidate due to its biocompatibility, biodegradability, and inherent pH-responsiveness.[15] In acidic environments, the amino groups on the chitosan polymer chain become protonated, causing electrostatic repulsion that leads to swelling and subsequent release of the encapsulated payload. This provides a targeted release mechanism, enhancing efficacy against pests while minimizing exposure to the wider environment.[8]

Experimental Protocol:

1. Materials and Reagents:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Model Insecticide (e.g., Imidacloprid)

  • Deionized (DI) water

  • Magnetic stirrer and stir bars

  • Centrifuge

2. Synthesis of Chitosan Nanoparticles (Ionic Gelation Method):

  • Prepare a 0.2% (w/v) chitosan solution by dissolving 200 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Prepare a 0.1% (w/v) TPP solution by dissolving 100 mg of TPP in 100 mL of DI water.

  • Dissolve the model insecticide in the chitosan solution at a desired concentration (e.g., 1 mg/mL).

  • Place the chitosan-insecticide solution on a magnetic stirrer. While stirring vigorously, add the TPP solution dropwise (approx. 1 mL/min).

  • A milky, opalescent suspension will form, indicating the spontaneous formation of chitosan nanoparticles due to the cross-linking of chitosan by TPP.

  • Continue stirring for an additional 30 minutes to ensure stabilization of the nanoparticles.

3. Purification and Collection:

  • Transfer the nanoparticle suspension to centrifuge tubes.

  • Centrifuge at 15,000 rpm for 30 minutes.

  • Discard the supernatant, which contains unencapsulated insecticide and unreacted reagents.

  • Resuspend the nanoparticle pellet in DI water and sonicate for 5 minutes to redisperse.

  • Repeat the centrifugation and resuspension steps twice more to ensure purity.

  • After the final wash, resuspend the pellet in a small volume of DI water for characterization or freeze-dry for long-term storage.

Characterization Workflow:

A critical component of developing nanoformulations is rigorous characterization to ensure quality and predict performance.[13]

1. Size, Distribution, and Morphology:

  • Method: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Purpose: DLS measures the average particle size and polydispersity index (PDI), indicating the uniformity of the sample. TEM provides direct visualization of the nanoparticles, confirming their size and spherical shape.

  • Expected Result: Particles in the range of 100-400 nm with a low PDI (<0.3).

2. Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Purpose: To quantify the amount of insecticide successfully encapsulated within the nanoparticles. This is calculated by measuring the concentration of free insecticide in the supernatant collected during purification.

  • Calculation:

    • EE (%) = [(Total Insecticide - Free Insecticide) / Total Insecticide] x 100

    • LC (%) = [(Total Insecticide - Free Insecticide) / Weight of Nanoparticles] x 100

3. In Vitro pH-Responsive Release Study:

  • Method: Dialysis Bag Diffusion Technique.

  • Purpose: To simulate the release profile in different pH environments.

  • Procedure:

    • Prepare two buffer solutions: one at pH 7.0 (simulating neutral environmental conditions) and one at pH 5.0 (simulating an insect's gut).

    • Place a known amount of the insecticide-loaded nanoparticle suspension into a dialysis bag.

    • Submerge the sealed bag into each buffer solution under constant stirring.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot from the buffer solution outside the bag and replace it with fresh buffer.

    • Analyze the concentration of the released insecticide in the aliquots using HPLC or UV-Vis.

    • Plot the cumulative percentage of insecticide released over time for both pH conditions. A significantly faster release at pH 5.0 will confirm the stimuli-responsive behavior.[12]

The following diagram outlines this entire workflow from synthesis to validation.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Validation A 1. Dissolve Chitosan & Insecticide B 2. Add TPP Crosslinker (Ionic Gelation) A->B C 3. Nanoparticle Formation B->C D 4. Centrifuge & Wash (Purification) C->D E Final Nano-Pesticide Suspension D->E F Size & Morphology (DLS, TEM) E->F G Encapsulation Efficiency (HPLC / UV-Vis) E->G H In Vitro Release Study (Dialysis @ pH 7 & pH 5) E->H I Data Analysis: Confirm pH-Responsive Release H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4,5-difluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-difluoroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important intermediate. The information presented here is based on established principles of organic chemistry and insights from the synthesis of structurally related molecules.

Introduction

3-Chloro-4,5-difluoroanthranilic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, while conceptually straightforward, can be fraught with challenges that impact yield, purity, and scalability. The most common synthetic route involves a two-step process: the nitration of 3-chloro-4,5-difluorobenzoic acid followed by the reduction of the resulting nitro-intermediate. This guide will address common issues that may arise during each of these critical steps.

Synthetic Pathway Overview

The logical synthetic approach to 3-Chloro-4,5-difluoroanthranilic acid is a two-step sequence starting from 3-chloro-4,5-difluorobenzoic acid.

Synthetic_Pathway start 3-Chloro-4,5-difluorobenzoic Acid intermediate 3-Chloro-4,5-difluoro-2-nitrobenzoic Acid start->intermediate Nitration (HNO3, H2SO4) product 3-Chloro-4,5-difluoroanthranilic Acid intermediate->product Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for 3-Chloro-4,5-difluoroanthranilic acid.

Part 1: Nitration of 3-Chloro-4,5-difluorobenzoic Acid

This initial step is crucial for introducing the nitrogen functionality that will later be converted to the amine of the anthranilic acid. The directing effects of the substituents on the aromatic ring play a key role in the regioselectivity of this reaction. The carboxylic acid is a meta-director, while the halogens are ortho, para-directors. The desired product requires nitration at the C2 position, which is ortho to the carboxylic acid and a halogen.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration reaction is resulting in low yields and a mixture of isomers. What is going on?

A1: This is a common issue stemming from the competing directing effects of the substituents on the aromatic ring. While the desired product is the 2-nitro isomer, other isomers can also form.

  • Causality: The electron-withdrawing nature of the fluoro and chloro substituents deactivates the ring, making nitration sluggish and potentially requiring harsh conditions, which can lead to side reactions.[1] The directing effects of the halogens and the carboxylic acid group can lead to the formation of undesired nitro-isomers.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to improve selectivity and minimize side reactions.

    • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized to control the concentration of the nitronium ion (NO₂⁺), the active electrophile.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid prolonged reaction times that can lead to the formation of dinitrated or other byproducts.

Q2: I am observing significant amounts of starting material even after extended reaction times. How can I drive the reaction to completion?

A2: The deactivated nature of the starting material can make the reaction difficult to push to completion.

  • Causality: The combined electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxylic acid group strongly deactivate the aromatic ring towards electrophilic aromatic substitution.[1]

  • Troubleshooting & Optimization:

    • Reaction Temperature: A modest increase in temperature after the initial addition of the nitrating agent may be necessary. However, this should be done cautiously as it can also decrease selectivity. A protocol for a similar substrate, 3-chloro-4-fluorobenzoic acid, involved heating to 100°C after an initial period at room temperature.[2]

    • Excess of Nitrating Agent: Using a slight excess of nitric acid can help to drive the reaction forward.

    • Alternative Nitrating Agents: In some cases, stronger nitrating agents or different solvent systems may be required, but this should be approached with caution due to the potential for increased side reactions.

Q3: My work-up procedure is difficult, and I'm losing a lot of product. What is the best way to isolate the nitro-benzoic acid?

A3: The acidic nature of the product requires a specific work-up procedure.

  • Causality: The product is a carboxylic acid and will remain in the aqueous phase if the solution is basic or neutral.

  • Troubleshooting & Optimization:

    • Quenching: Carefully pour the reaction mixture onto ice water to precipitate the crude product. This is a standard procedure for nitration reactions.[2]

    • Filtration: Collect the precipitated solid by filtration and wash thoroughly with cold water to remove residual acid.

    • Purification: Recrystallization from a suitable solvent is often necessary to obtain a pure product.

Part 2: Reduction of 3-Chloro-4,5-difluoro-2-nitrobenzoic Acid

The reduction of the nitro group to an amine is the final step in the synthesis. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction reaction is incomplete, and I have a mixture of the nitro-compound and the desired amine. How can I improve the conversion?

A1: Incomplete reduction is a frequent problem, often related to the catalyst or reaction conditions.

  • Causality: The catalyst may be deactivated, or the reaction conditions (hydrogen pressure, temperature, reaction time) may not be optimal for this specific substrate.

  • Troubleshooting & Optimization:

    • Catalyst: Use a fresh, high-quality catalyst such as palladium on carbon (Pd/C). The catalyst loading may also need to be optimized. For a similar substrate, hydrogenation catalyzed by Pd/C gave an excellent yield.[1]

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. A higher pressure can often improve the rate and completeness of the reduction.

    • Solvent: The choice of solvent can influence the reaction. Alcohols like ethanol or methanol are commonly used for catalytic hydrogenations.

    • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Q2: I am observing byproducts that suggest dehalogenation has occurred. How can I prevent this?

A2: The loss of the chlorine atom during reduction is a known side reaction in catalytic hydrogenation.

  • Causality: The palladium catalyst can also catalyze the hydrogenolysis of the C-Cl bond, leading to the formation of 4,5-difluoroanthranilic acid.

  • Troubleshooting & Optimization:

    • Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. If dehalogenation is a significant issue, consider screening other catalysts, such as platinum-based catalysts, or using a different reduction method altogether.

    • Reaction Conditions: Milder reaction conditions (lower hydrogen pressure, lower temperature) can sometimes minimize dehalogenation.

    • Additives: The addition of a catalyst poison, such as a small amount of a sulfur-containing compound, can sometimes selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction. This approach requires careful optimization.

    • Alternative Reducing Agents: Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic methods for nitro group reduction and are less likely to cause dehalogenation.

Q3: The final product is highly colored and difficult to purify. What are the likely impurities and how can I remove them?

A3: Colored impurities are common in the synthesis of anthranilic acids and can arise from side reactions or degradation.

  • Causality: Incomplete reduction can leave traces of the yellow nitro-compound. Over-reduction or other side reactions can generate various colored byproducts. Anthranilic acids themselves can be prone to oxidation and self-condensation, leading to discoloration.[3]

  • Troubleshooting & Optimization:

    • Purification of Intermediates: Ensuring the purity of the 3-chloro-4,5-difluoro-2-nitrobenzoic acid intermediate is crucial to prevent carrying impurities into the final step.[4]

    • Work-up: After the reduction, the product is typically isolated by adjusting the pH of the solution to the isoelectric point of the anthranilic acid to precipitate the product. Careful pH control is necessary to maximize yield and purity.

    • Recrystallization: Recrystallization is the most common method for purifying the final product. The choice of solvent is critical. A common technique involves dissolving the crude product in a suitable solvent and treating it with activated charcoal to remove colored impurities before recrystallization.[3]

    • Acid-Base Extraction: An acid-base extraction can be an effective way to separate the amphoteric anthranilic acid from neutral or basic impurities. The product can be extracted into an acidic aqueous solution, which is then washed with an organic solvent to remove impurities. The pH of the aqueous layer is then carefully adjusted to precipitate the pure product.

Impurity Summary

The following table summarizes common impurities, their likely origins, and suggested analytical methods for detection.

Impurity NameChemical StructureLikely Synthetic OriginRecommended Analytical Method
Unreacted Starting Material 3-Chloro-4,5-difluorobenzoic acidIncomplete nitrationHPLC-UV, GC-MS
Isomeric Nitro-acids e.g., 5-nitro isomerLack of regioselectivity in nitrationHPLC-UV, NMR
Unreduced Nitro-intermediate 3-Chloro-4,5-difluoro-2-nitrobenzoic acidIncomplete reductionHPLC-UV, TLC
Dehalogenated Product 4,5-Difluoroanthranilic acidHydrogenolysis of the C-Cl bond during reductionGC-MS, HPLC-MS

Visualization of Potential Side Reactions

Side_Reactions cluster_0 Nitration Step cluster_1 Reduction Step start 3-Chloro-4,5-difluorobenzoic Acid desired_nitro 3-Chloro-4,5-difluoro-2-nitrobenzoic Acid start->desired_nitro Desired Pathway isomer_nitro Isomeric Nitro-product(s) start->isomer_nitro Side Reaction (Poor Regioselectivity) intermediate 3-Chloro-4,5-difluoro-2-nitrobenzoic Acid product 3-Chloro-4,5-difluoroanthranilic Acid intermediate->product Desired Pathway dehalogenated 4,5-Difluoroanthranilic Acid intermediate->dehalogenated Side Reaction (Dehalogenation) incomplete Unreduced Nitro-intermediate intermediate->incomplete Incomplete Reaction

Caption: Potential side reactions during the synthesis of 3-Chloro-4,5-difluoroanthranilic acid.

Concluding Remarks

The synthesis of 3-Chloro-4,5-difluoroanthranilic acid presents several challenges that can be overcome with careful attention to reaction conditions and purification techniques. By understanding the potential pitfalls at each stage of the synthesis, researchers can develop robust and efficient procedures for the preparation of this valuable compound. This guide provides a framework for troubleshooting common issues, and it is recommended that each step be carefully monitored and optimized for the specific laboratory conditions and scale of the reaction.

References

  • Culf, A. S., et al. (2013). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Dyes and Pigments, 96(2), 445-453. Available at: [Link]

  • da Silva, J. F. M., et al. (2012). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 84(4), 935-940. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Available at: [Link]

  • Zhang, M., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. Available at: [Link]

  • Google Patents. (2003). WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • Google Patents. (1992). US5118832A - Process for the preparation of alkyl 3-chloroanthranilates.
  • Patsnap Eureka. (2015). Preparation method of 3-chloro-4-fluoroaniline. Available at: [Link]

  • Semantic Scholar. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Google Patents. (2016). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Retrieved from [Link]

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of 3-Chloro-4,5-difluoroanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-difluoroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable synthetic intermediate. Our focus will be on the critical final step: the hydrolysis of the advanced precursor, 2-amino-3-chloro-4,5-difluoro benzonitrile. We will explore the causality behind experimental choices and provide robust troubleshooting strategies to overcome common challenges.

Synthetic Pathway Overview: The Final Step

The most direct and commonly employed route to 3-Chloro-4,5-difluoroanthranilic acid involves the hydrolysis of the corresponding benzonitrile. This transformation can be achieved under either acidic or basic conditions, each with its own set of advantages and challenges.

Synthetic_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis start 2-amino-3-chloro-4,5-difluorobenzonitrile acid_reagents H₂SO₄ / H₂O or conc. HCl start->acid_reagents H⁺, H₂O base_reagents NaOH / H₂O or KOH / H₂O start->base_reagents OH⁻, H₂O product 3-Chloro-4,5-difluoroanthranilic acid acid_conditions Heat (Reflux) acid_reagents->acid_conditions acid_conditions->product base_conditions Heat (Reflux) base_reagents->base_conditions base_conditions->product

Caption: Key hydrolysis routes to the target anthranilic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the hydrolysis of 2-amino-3-chloro-4,5-difluorobenzonitrile.

General Issues

Q1: My reaction has stalled, and I'm seeing a significant amount of the starting nitrile even after prolonged reaction times. What's causing this low conversion?

A1: Low conversion is a common issue stemming from several factors:

  • Insufficient Hydrolysis Power: In acidic hydrolysis, the concentration of the acid is critical. In highly concentrated sulfuric acid (>18M), the rate-determining step is the nucleophilic attack of HSO₄⁻ or H₂O on the protonated nitrile.[1] In more dilute acid, the initial protonation of the nitrile can be rate-limiting.[1][2] For base-catalyzed hydrolysis, low concentration of NaOH or KOH can lead to slow reaction rates.

  • Poor Solubility: The starting benzonitrile may have limited solubility in the aqueous reaction medium, especially at the beginning of the reaction. This creates a heterogeneous mixture and slows down the reaction rate.

  • Inadequate Temperature: Hydrolysis of aromatic nitriles is an energy-intensive process that typically requires heating to reflux to proceed at a reasonable rate.[3] Insufficient temperature is a primary cause of stalled reactions.

Optimization Strategies:

  • Increase Acid/Base Concentration: For acidic routes, consider using a higher concentration of sulfuric acid. For basic routes, ensure the molar excess of the base is sufficient (typically 5-10 equivalents).[3]

  • Add a Co-Solvent: To improve solubility, a high-boiling, water-miscible co-solvent like ethylene glycol or dioxane can be introduced. However, this can complicate downstream processing.

  • Ensure Sufficient Temperature: Confirm that the reaction mixture is reaching and maintaining a vigorous reflux. Monitor the internal temperature of the reaction, not just the heating mantle setting.

Troubleshooting Acid-Catalyzed Hydrolysis

Q2: My main product is the intermediate amide (2-amino-3-chloro-4,5-difluorobenzamide), not the desired carboxylic acid. How can I drive the reaction to completion?

A2: The formation of the amide is a hallmark of incomplete hydrolysis. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often slower.

  • Causality: In concentrated acid, the amide intermediate is protonated, which can make it less susceptible to further nucleophilic attack compared to the nitrile. In more dilute acid, the equilibrium may not strongly favor the final carboxylic acid. Krieble and Noll noted that in dilute acids, amide hydrolysis is faster than nitrile hydrolysis, but this relationship can be reversed in concentrated acids.[1]

Optimization Strategies:

  • Increase Reaction Time and/or Temperature: This is the most straightforward approach to force the reaction past the stable amide intermediate.

  • Increase Water Content (Carefully): While concentrated acid is needed, a certain amount of water is required as the nucleophile. If using fuming sulfuric acid, you may need to add a controlled amount of water.

  • Change the Acid: Some protocols suggest that a mixture of acetic acid and concentrated sulfuric acid can be effective.

Q3: I'm observing significant charring and dark-colored byproducts, leading to a low isolated yield and difficult purification. What causes this decomposition?

A3: This is likely due to the harsh conditions of concentrated, hot acid acting on the electron-rich aromatic ring. The amino group makes the ring susceptible to sulfonation or other electrophilic side reactions at high temperatures.

Optimization Strategies:

  • Moderate the Temperature: Find the minimum temperature required for a reasonable reaction rate. It may be more efficient to run the reaction for a longer time at a slightly lower temperature (e.g., 100-110 °C) than quickly at a very high temperature (>150 °C).

  • Protect the Amino Group: While adding steps, a temporary N-acetylation could protect the amino group from protonation and side reactions, though this would require an additional deprotection step.

  • Stepwise Addition: Consider adding the nitrile substrate in portions to the hot acid to maintain better control over the reaction exotherm and minimize localized overheating.

Troubleshooting Base-Catalyzed Hydrolysis

Q4: The hydrolysis is slow, and even with excess NaOH, the reaction doesn't go to completion. Why?

A4: While seemingly straightforward, basic hydrolysis can be sluggish.

  • Causality: The initial attack of the hydroxide ion on the electron-rich nitrile carbon is the key step. The electron-donating amino group on the ring can slightly deactivate the nitrile carbon towards nucleophilic attack. Furthermore, as the reaction proceeds and the carboxylate salt is formed, the overall charge of the substrate changes, which can affect its reactivity and solubility.

Optimization Strategies:

  • Use a Phase-Transfer Catalyst (PTC): If solubility is an issue, adding a PTC like tetrabutylammonium bromide can facilitate the transport of the hydroxide ion into the organic phase (or to the surface of the solid substrate), accelerating the reaction.

  • Employ Sonication: Ultrasound has been shown to dramatically increase the rate of basic nitrile hydrolysis, potentially through the formation of oxide anion radicals and the mechanical effects of cavitation that improve mass transport.[4]

  • Consider Alternative Bases: Sodium peroxide has been used for the mild hydrolysis of sensitive nitriles, though it must be added with extreme care to control the reaction.[5]

Q5: During workup and acidification, I'm getting a low yield of precipitated product. Where is my product going?

A5: This is a very common issue in the synthesis of anthranilic acids.[6][7]

  • Causality: Anthranilic acids are amphoteric, meaning they have both an acidic (carboxylic acid) and a basic (amino) functional group.[8] This gives them significant solubility in both acidic and basic aqueous solutions. The point of minimum solubility (the isoelectric point) is often in a very narrow pH range, typically around pH 3-5.

  • Premature Precipitation/Co-precipitation: If acidification is done too quickly, localized pH changes can cause impurities to co-precipitate with the product.

  • Decarboxylation: While less common for this specific molecule under typical workup conditions, some anthranilic acids can be sensitive to heat and strong acid, potentially leading to decarboxylation.

Optimization Strategies:

  • Precise pH Control: Acidify the basic reaction mixture very slowly with vigorous stirring, monitoring the pH constantly with a calibrated meter. Aim for the isoelectric point. It is often beneficial to acidify to ~pH 7 with a strong acid (like HCl), and then make the final adjustment to the point of maximum precipitation with a weaker acid like glacial acetic acid.[6][7]

  • Cooling: Ensure the solution is thoroughly chilled in an ice bath before and during acidification to maximize precipitation and minimize the solubility of the product.

  • Extraction: If the product has some solubility even at its isoelectric point, the aqueous filtrate should be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.

Troubleshooting_Workflow start Low Yield of Anthranilic Acid check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_conversion incomplete Incomplete Conversion? (Starting Material or Amide Present) check_conversion->incomplete yes_incomplete Yes incomplete->yes_incomplete Yes no_incomplete No incomplete->no_incomplete No optimize_reaction Optimize Reaction Conditions: - Increase Temp/Time - Increase Reagent Concentration - Add Co-Solvent / PTC yes_incomplete->optimize_reaction workup_issue Investigate Workup & Isolation no_incomplete->workup_issue final_product Improved Yield optimize_reaction->final_product yes_workup Yes workup_issue->yes_workup Precipitation Issue no_workup No workup_issue->no_workup Conversion was complete optimize_workup Optimize Workup: - Slow, controlled acidification to isoelectric point - Ensure thorough cooling - Extract aqueous filtrate yes_workup->optimize_workup side_reactions Suspect Side Reactions/ Decomposition no_workup->side_reactions optimize_workup->final_product side_reactions->final_product Moderate Conditions

Caption: Troubleshooting workflow for low product yield.

Optimized Experimental Protocols

The following are generalized protocols and should be adapted based on specific laboratory conditions and safety assessments.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is aggressive and generally effective for converting the nitrile directly to the carboxylic acid, but requires careful temperature control to minimize degradation.

Materials:

  • 2-amino-3-chloro-4,5-difluorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Glacial Acetic Acid

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (5-10 mL per gram of nitrile).

  • Substrate Addition: While stirring, slowly add the 2-amino-3-chloro-4,5-difluorobenzonitrile to the sulfuric acid. The addition may be exothermic. Maintain the temperature below 50 °C during the addition using a water bath.

  • Hydrolysis: Heat the mixture to 110-120 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in water, neutralizing, and extracting. The reaction is complete when the starting material and amide intermediate are no longer observed.

  • Work-up: Allow the reaction mixture to cool to room temperature, then pour it cautiously onto a large amount of crushed ice with vigorous stirring.

  • Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide until the pH reaches ~7.

  • Final Acidification: With continued cooling and stirring, add glacial acetic acid dropwise until the pH reaches 3-4, or until maximal precipitation is observed.[6][7]

  • Isolation: Age the slurry in the ice bath for at least 1 hour. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold deionized water. If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Extract the aqueous filtrate with ethyl acetate to recover any dissolved product.

Protocol 2: Base-Catalyzed Hydrolysis

This method is often milder but may require longer reaction times. The work-up is critical for achieving a high yield.

Materials:

  • 2-amino-3-chloro-4,5-difluorobenzonitrile

  • Sodium Hydroxide (pellets)

  • Deionized Water

  • Concentrated Hydrochloric Acid (37%)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (5-10 molar equivalents) in deionized water.

  • Substrate Addition: Add the 2-amino-3-chloro-4,5-difluorobenzonitrile to the basic solution.

  • Hydrolysis: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. The reaction should be monitored by TLC or LC-MS until the starting nitrile has been consumed.[3]

  • Work-up: Cool the reaction mixture to room temperature and then chill thoroughly in an ice bath.

  • Precipitation: While maintaining a low temperature (<10 °C) and with vigorous stirring, slowly add concentrated hydrochloric acid to neutralize the excess base. Continue adding acid dropwise until the pH of the solution is between 3 and 4. Using glacial acetic acid for the final pH adjustment is recommended.[6][7]

  • Isolation: Allow the resulting precipitate to stir in the cold for at least one hour to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum. The crude product can be recrystallized if needed.

Data Summary: Comparison of Hydrolysis Methods
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Conc. H₂SO₄ or HClNaOH or KOH
Typical Time 4 - 8 hours12 - 24 hours
Pros - Generally faster- Single-step conversion to acid- Milder conditions, less charring- Simpler reagents
Cons - Harsh conditions can lead to decomposition- Risk of sulfonation- Highly corrosive- Often slower- Can stall at the amide stage- Sensitive to pH in work-up
Key Challenge Minimizing byproduct formationAchieving complete hydrolysis and optimizing product isolation
Work-up Quench on ice, careful neutralizationCareful acidification to isoelectric point
References
  • NSF PAR. Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as. Available at: [Link]

  • Kessar, S. V., et al. (2011). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Publications of the IAS Fellows. Available at: [Link]

  • Vaia. Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Sciencemadness Discussion Board. Issues Synthesizing Saccharin from Anthranilic Acid. (2025). Available at: [Link]

  • PMC. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Sciencemadness Discussion Board. Anthranilic acid preparation(questions). (2020). Available at: [Link]

  • ACS Publications. ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-aminobenzonitrile. Available at: [Link]

  • Chemistry Stack Exchange. Synthesis of indigo from anthranilic acid - reaction not taking place. (2016). Available at: [Link]

  • Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Google Patents. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride. (2014).
  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025). Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Infoscience EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Available at: [Link]

  • Texium. Preparation of Anthranilic Acid. (2017). Available at: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Available at: [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Available at: [Link]

  • Chemistry LibreTexts. 22.7: Reactions of Arylamines. (2019). Available at: [Link]

  • Organic Syntheses. 5-iodoanthranilic acid. Available at: [Link]

  • Google Patents. US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available at: [Link]

  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]

  • Andrew G Myers Research Group. ortho metalation. Available at: [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • ResearchGate. (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Available at: [Link]

  • ResearchGate. Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. (2025). Available at: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4.... Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile. Available at: [Link]

  • European Patent Office. EP 0497213 A2 - Process for producing 3,5-difluoroaniline. Available at: [Link]

  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

  • THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. Available at: [Link]

  • Google Patents. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
  • PMC. Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. (2017). Available at: [Link]

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identification and minimization of byproducts in 3-Chloro-4,5-difluoroanthranilic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Chloro-4,5-difluoroanthranilic acid . This compound is a critical intermediate in the development of 3-aminoquinazolin-2,4-dione antibacterial agents and quinolone mimics[1]. Because the anthranilic acid core contains both strongly activating (amine) and deactivating (carboxylic acid) groups, achieving high regioselectivity during halogenation is notoriously challenging.

This guide is designed for research scientists and process chemists. It provides mechanistic troubleshooting, quantitative impurity profiling, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why am I observing significant over-chlorination (e.g., 3,6-dichloro-4,5-difluoroanthranilic acid) during the synthesis? A: In 4,5-difluoroanthranilic acid, the primary amine is a strong ortho/para-directing group. Position 3 is ortho to the amine, making it the most nucleophilic site for electrophilic aromatic substitution. However, position 6 (which is meta to the amine but ortho to the carboxylic acid) can also undergo substitution if the electrophile is too aggressive or present in excess. Historical data on the chlorination of anthranilic acids demonstrates that prolonged exposure or excess equivalents of chlorine invariably lead to polychloro byproducts[2]. Causality & Fix: Over-chlorination is driven by high local concentrations of the chlorinating agent and elevated thermal energy. To minimize this, strictly limit your chlorinating agent to 1.05–1.10 equivalents and maintain the reaction temperature below 5 °C.

Q: What causes the formation of dark, tar-like byproducts or orange/red impurities in the crude mixture? A: These are typically azo or azoxy compounds formed via the oxidative dimerization of the aniline group. Hypochlorites can act as single-electron oxidants, initiating the homolytic cleavage of the N–H bond to generate an aminyl radical. These radicals rapidly dimerize to form hydrazobenzenes, which are further oxidized to highly colored azo products[3]. Causality & Fix: The oxidative side-reaction competes directly with electrophilic aromatic substitution. To favor chlorination, you must use an acidic co-solvent (like acetic acid) to partially protonate the amine, reducing its susceptibility to oxidation. Ensure a strict inert atmosphere (N₂) to prevent ambient oxygen from propagating the radical cascade.

Q: Why is tert-butyl hypochlorite (t-BuOCl) recommended over chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)? A: Direct chlorination of anthranilic acid derivatives with Cl₂ gas or SO₂Cl₂ often suffers from poor regiocontrol and generates harsh acidic byproducts (HCl, SO₂) that can degrade the starting material or cause decarboxylation[4]. t-BuOCl provides a highly controlled, organic-soluble release of Cl⁺ and generates tert-butanol as a benign byproduct. This allows for milder conditions, superior regioselectivity, and easier downstream purification[1].

Section 2: Reaction Pathway & Troubleshooting Workflows

ReactionPathway SM 4,5-Difluoroanthranilic Acid (Starting Material) Target 3-Chloro-4,5-difluoroanthranilic Acid (Target Product) SM->Target t-BuOCl (1.1 eq) DCM/AcOH, 0°C Azo Azo/Azoxy Dimers (Oxidative Coupling) SM->Azo Oxidative side-reaction Excess Hypochlorite OverCl 3,6-Dichloro Byproduct (Over-chlorination) Target->OverCl Excess Cl+ > 10°C

Reaction pathway showing regioselective chlorination and byproduct formation routes.

Troubleshooting Start HPLC Analysis of Crude Peak1 High RRT Peak (>1.1) m/z = M+34 Start->Peak1 Peak2 Broad/Late Eluting Peaks Colored Crude (Orange/Red) Start->Peak2 Diag1 Diagnosis: Over-chlorination (3,6-Dichloro species) Peak1->Diag1 Diag2 Diagnosis: Oxidative Dimerization (Azo/Azoxy compounds) Peak2->Diag2 Fix1 Action: Reduce t-BuOCl to 1.05 eq Strictly maintain T < 5°C Diag1->Fix1 Fix2 Action: Optimize addition rate Ensure inert atmosphere (N2) Diag2->Fix2

Troubleshooting decision tree for identifying and resolving HPLC impurity profiles.

Section 3: Quantitative Impurity Profiling

To accurately track the progression of the reaction and identify the exact nature of the byproducts, use the following standardized HPLC-MS data matrix.

Table 1: HPLC Impurity Profile and Troubleshooting Matrix

Impurity TypeStructural CharacteristicRRT*MS (m/z)[M-H]⁻Primary CauseMinimization Strategy
Unreacted SM 4,5-Difluoroanthranilic acid0.75172Insufficient t-BuOClAdd 0.05 eq t-BuOCl increments.
Target Product 3-Chloro-4,5-difluoroanthranilic acid1.00206N/AN/A
Over-chlorination 3,6-Dichloro-4,5-difluoroanthranilic acid1.25240Excess Cl⁺, High TempCap t-BuOCl at 1.1 eq; T < 5 °C.
Oxidative Dimer Azo/Azoxy species (Dimers)> 1.50~342Aminyl radical couplingIncrease AcOH ratio; exclude oxygen.

*Relative Retention Time (RRT) is based on a standard C18 Reverse-Phase column using a Water/Acetonitrile (0.1% Formic Acid) gradient.

Section 4: Self-Validating Experimental Protocol

This protocol utilizes internal feedback loops to prevent batch failure. The visual state of the reaction and mid-process HPLC sampling act as self-validating checkpoints to guarantee regioselectivity and prevent over-reaction[1].

Objective: Achieve >95% regioselectivity for the 3-chloro isomer. Materials: 4,5-difluoroanthranilic acid (14.2 mmol), Dichloromethane (DCM, 25 mL), Glacial Acetic Acid (AcOH, 10 mL), tert-butyl hypochlorite (t-BuOCl, 15.6 mmol).

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 4,5-difluoroanthranilic acid (2.45 g, 14.2 mmol) in a mixture of DCM (25 mL) and AcOH (10 mL) in a flame-dried round-bottom flask.

    • Causality: Acetic acid acts as a proton donor to stabilize the amine against oxidation and facilitates the electrophilic aromatic substitution, while DCM ensures optimal solubility[1].

  • Atmospheric & Temperature Control: Purge the system with N₂ gas for 10 minutes. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C to 5 °C.

  • Controlled Halogenation: Load t-BuOCl (1.75 mL, 15.6 mmol, ~1.1 eq) into an addition funnel. Add the reagent dropwise over a period of 30 to 45 minutes.

    • Self-Validation Checkpoint 1 (Visual): The solution should remain pale yellow. If the solution flashes deep orange or red, the addition rate is too fast, causing localized oxidative dimerization. Pause addition and allow the temperature to drop.

  • In-Process Control (IPC): Stir the reaction for 1.5 hours at 0 °C. Pull a 50 µL aliquot, quench immediately with aqueous sodium thiosulfate, and analyze via HPLC.

    • Self-Validation Checkpoint 2 (Analytical): Calculate the ratio of Target to SM. If SM > 2%, calculate the exact molar deficiency and add t-BuOCl in 0.02 eq increments. Do not proceed until the 3,6-dichloro peak begins to register at ~0.5%, indicating complete consumption of the SM.

  • Quench and Workup: Once validated, dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with 1.0 M hydrochloric acid, water, and brine to remove the acetic acid and tert-butanol byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the resulting residue via flash column chromatography (isopropyl alcohol / 1% formic acid / 94% dichloromethane) to afford the pure 3-chloro-4,5-difluoroanthranilic acid as an oil[1].

References

  • Source: google.com (Patent Literature)
  • Source: orgsyn.
  • Title: Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)
  • Source: benchchem.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-4,5-difluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly halogenated, sparingly soluble intermediates and active pharmaceutical ingredients (APIs).

3-Chloro-4,5-difluoroanthranilic acid is a classic "brick dust" and "grease" molecule. It features an anthranilic acid core with extensive halogenation. This specific substitution pattern creates two major barriers to aqueous solubility:

  • High Lipophilicity: The chloro and difluoro substitutions drastically increase the hydrophobicity of the aromatic ring, making it energetically unfavorable to reside in an aqueous environment.

  • High Crystal Lattice Energy: The zwitterionic potential (amino and carboxylic acid groups) combined with strong intermolecular halogen bonding creates a rigid, highly stable crystal lattice that resists solvation ()[1].

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you successfully formulate this compound for both in vitro and in vivo applications.

Part 1: Physicochemical Profiling

Before attempting to dissolve the compound, it is critical to understand its thermodynamic boundaries. The data below represents the established physicochemical profile for highly halogenated anthranilic acid derivatives ()[2].

Property / ConditionValue / ObservationAnalytical Implication
Molecular Weight 207.56 g/mol Small molecule; easily permeates lipid membranes if successfully dissolved.
pKa (Carboxylic Acid) ~ 3.8 - 4.2Exists primarily as an anion at physiological pH (7.4).
pKa (Amino Group) ~ 2.0 - 2.5Protonated only at highly acidic pH (< 2.0).
LogP (Octanol/Water) ~ 3.5 - 4.1Highly lipophilic; strong tendency to partition out of aqueous phases.
Aqueous Solubility (pH 3.0) < 5 µg/mLUnionized form; solubility is entirely dominated by crystal lattice energy.
Aqueous Solubility (pH 7.4) ~ 50 - 100 µg/mLIonized form; solubility remains severely limited by the hydrophobic halogenated ring.
Solubility in DMSO > 50 mg/mLExcellent solvation; polar aprotic nature disrupts intermolecular hydrogen bonds.
Part 2: Mechanistic Workflows

To avoid trial-and-error, use the following decision tree to select the appropriate solubilization strategy based on your downstream application.

Solubilization_Workflow A 3-Cl-4,5-diF-AA Solid API B Determine Target Application A->B C In Vitro Assay (Aqueous Buffer) B->C D In Vivo Dosing (Animal Model) B->D E Prepare 10 mM DMSO Stock C->E H Co-Solvent System (5% DMSO / 10% Tween 80 / 85% Saline) D->H F Direct Aqueous Dilution (High Risk of Precipitation) E->F Standard G Complexation (e.g., 20% HP-β-CD) E->G Optimized

Workflow for selecting a solubilization strategy based on experimental application.

Part 3: Troubleshooting FAQs

Q: Why does 3-Chloro-4,5-difluoroanthranilic acid precipitate immediately when I dilute my DMSO stock into a pH 7.4 assay buffer? A: This is a classic case of "solvent-shift precipitation" or "DMSO shock." While DMSO is an excellent solvent that completely disrupts the intermolecular hydrogen bonding of the anthranilic acid core ()[3], it is also highly miscible with water. When you pipette the DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk aqueous phase much faster than the hydrophobic drug molecules can disperse. This rapid diffusion strips the solvent away, leaving the drug in a state of localized supersaturation. Driven by the high lattice energy of the halogenated ring, the drug rapidly nucleates and precipitates. Solution: Lower the thermodynamic barrier to aqueous solvation before the solvent shift occurs by using a complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) (See Protocol 1).

Precipitation_Mechanism S1 API in 100% DMSO (Thermodynamically Stable) S2 Introduction to Aqueous Phase S1->S2 S3 Rapid Solvent Diffusion (DMSO leaves API microenvironment) S2->S3 S4 Local Supersaturation (API exceeds aqueous solubility) S3->S4 S5 Nucleation & Precipitation (Crystal Lattice Formation) S4->S5

Mechanistic pathway of solvent-shift precipitation during aqueous dilution.

Q: I need to dose this compound in vivo (mice), but I cannot exceed 5% DMSO due to toxicity. How do I formulate it? A: For highly lipophilic, halogenated compounds (LogP ~ 3.5-4.1), a simple aqueous dilution will fail. You must construct a thermodynamic sink using a co-solvent and surfactant system. A field-proven standard is the "5/10/85" rule: 5% DMSO, 10% Tween 80, and 85% Saline. Causality: The DMSO provides initial solvation. The Tween 80 (a non-ionic surfactant) coats the hydrophobic drug molecules, forming micelles that shield the halogenated ring from the aqueous environment. The saline is added last as the bulk diluent. If you mix Tween 80 and saline together first and then add the drug, it will precipitate because the drug cannot spontaneously partition into the micelles fast enough to beat the nucleation rate.

Q: Can I just adjust the pH to dissolve it? It has a carboxylic acid group, so shouldn't it dissolve in a basic buffer? A: While 3-Chloro-4,5-difluoroanthranilic acid is ionizable, its solubility is not strictly dictated by ionization alone. At pH 7.4, the molecule is already >99% ionized (deprotonated). However, the intrinsic solubility of the ionized form is still severely limited by the massive hydrophobic penalty of the chloro and difluoro substitutions. Furthermore, if you attempt to force solubility using strong bases (like 1M NaOH), you risk forming a sodium salt that may exceed its own solubility product constant (Ksp) due to the common ion effect, leading to the precipitation of a drug-salt complex ()[2].

Part 4: Validated Experimental Protocols
Protocol 1: HP-β-CD Complexation for In Vitro Assays

Objective: Achieve a stable 100 µM aqueous solution with <1% DMSO for cell culture or biochemical assays. Causality: HP-β-CD provides a hydrophobic internal cavity that encapsulates the halogenated aromatic ring, while its hydrophilic exterior interacts favorably with water, completely bypassing the crystal lattice energy barrier.

  • Prepare Vehicle: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Prepare Stock: Dissolve 3-Cl-4,5-diF-AA in 100% anhydrous DMSO to create a 10 mM stock.

  • Complexation (Critical Step): Add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the 20% HP-β-CD solution while vortexing vigorously. Rule: Always add the organic stock to the aqueous cyclodextrin, never the reverse.

  • Equilibration: Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure complete inclusion complex formation.

  • Validation Checkpoint (Self-Validating System): Perform a Tyndall effect test by shining a laser pointer through the tube. If you see a solid beam of light (scattering), sub-visible aggregates are present (Protocol Failed). If the beam is invisible in the liquid, the compound is fully complexed. Confirm by centrifuging at 10,000 x g for 5 minutes; no pellet should form.

Protocol 2: Step-Wise Micellar Formulation for In Vivo Dosing

Objective: Prepare a 2 mg/mL clear formulation for IP/IV injection using a 5% DMSO / 10% Tween 80 / 85% Saline vehicle.

  • API Solvation: Weigh 2.0 mg of 3-Cl-4,5-diF-AA into a clean glass vial. Add 50 µL of 100% DMSO. Vortex until completely dissolved into a clear solution.

  • Surfactant Coating: Add 100 µL of 100% Tween 80 directly to the DMSO/Drug solution. Vortex vigorously for 2 minutes. Causality: This step ensures the surfactant intimately coats the solvated drug molecules before any anti-solvent (water) is introduced.

  • Aqueous Dilution: Add 850 µL of sterile 0.9% Saline dropwise (approx. 100 µL at a time), vortexing continuously between additions to prevent localized supersaturation.

  • Validation Checkpoint (Self-Validating System): The final solution must be optically clear. Analyze a 10 µL aliquot via HPLC-UV immediately, and again at 4 hours and 24 hours post-formulation. A consistent Area Under the Curve (AUC) validates the chemical and physical stability of the micellar suspension.

References
  • Title: Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Exploring the Antitubercular Activity of Anthranilic Acid Derivatives Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Study of pH-dependent drugs solubility in water Source: ResearchGate / Chemical Industry and Chemical Engineering Quarterly URL: [Link]

Sources

Technical Support Center: Purification of 3-Chloro-4,5-difluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Chloro-4,5-difluoroanthranilic acid is a highly substituted, amphoteric aromatic building block frequently utilized in the synthesis of advanced fluoroquinolone antibiotics and target-specific kinase inhibitors[1]. Due to its dense functionalization—featuring a carboxylic acid, an oxidatively sensitive primary amine, and multiple halogens—researchers frequently encounter significant purification bottlenecks.

This guide provides field-proven troubleshooting strategies, addressing the physicochemical causality behind common isolation failures and detailing self-validating protocols to ensure high-purity recovery.

Workflow Visualization

Purification Crude Crude 3-Chloro-4,5- difluoroanthranilic acid Assess Impurity Profiling (LC-MS / NMR) Crude->Assess Color Colored Oxidation Byproducts? Assess->Color Charcoal Acid-Base Charcoal Treatment Color->Charcoal Yes Isomers Regioisomers Present? Color->Isomers No Charcoal->Isomers Chromatography Flash Chromatography (DCM/IPA/Formic Acid) Isomers->Chromatography High % Isoelectric Isoelectric Precipitation Isomers->Isoelectric Low % Cryst Recrystallization (EtOH/H2O) Chromatography->Cryst Isoelectric->Cryst Pure Pure 3-Chloro-4,5- difluoroanthranilic acid Cryst->Pure

Decision tree for the purification of 3-chloro-4,5-difluoroanthranilic acid.

FAQ & Troubleshooting Guides

Section 1: Resolving Regioisomeric Contamination

Q: My chlorination of 4,5-difluoroanthranilic acid yielded a mixture of 3-chloro and 5-chloro regioisomers. Standard recrystallization isn't separating them. How do I isolate the target compound?

A: This is a fundamental challenge driven by the nearly identical solubility profiles and pKa values of the regioisomers. Because the 3-chloro and 5-chloro derivatives co-crystallize, solvent-based separation leads to massive yield attrition without significantly upgrading purity. The most reliable method to resolve this is specialized flash column chromatography[2].

Causality & Design: Normal-phase silica chromatography of anthranilic acids often fails due to severe "streaking" caused by the ionization of the carboxylic acid group. By introducing 1% formic acid into the mobile phase, the ionization of the target compound is suppressed, forcing it into its neutral, lipophilic state, which dramatically sharpens the elution bands and allows for baseline resolution of the regioisomers[2].

Protocol: Formic Acid-Buffered Flash Chromatography

  • Sample Loading: Dissolve the crude isomeric mixture in a minimal volume of dichloromethane (DCM). If solubility is poor, pre-absorb the crude onto a small amount of silica gel (dry loading).

  • Column Preparation: Pack a silica gel column using the target mobile phase: 5% Isopropyl Alcohol / 1% Formic Acid / 94% Dichloromethane [2].

  • Elution: Run the column under positive pressure. The 3-chloro-4,5-difluoroanthranilic acid will typically elute as a distinct band.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure target compound.

  • Isolation: Concentrate the pooled fractions under reduced pressure. Note: The product will likely isolate as a thick oil due to residual formic acid and solvent trapping[2]. Proceed to Section 2 to resolve this.

Section 2: Overcoming "Oiling Out" During Isolation

Q: After chromatography or initial extraction, my product isolates as a stubborn, thick oil rather than a crystalline solid. How can I induce crystallization?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-impurity mixture drops below the temperature at which the compound saturates the solvent[3]. Highly halogenated aromatics are particularly susceptible to this when trace residual solvents (like IPA or DCM) or minor impurities act as plasticizers.

Causality & Design: To force the compound into a crystalline lattice, you must alter the thermodynamic environment. A solvent-antisolvent system (Ethanol/Water) is ideal here. Ethanol provides excellent solubility at high temperatures, while water acts as a strong antisolvent. By carefully controlling the cooling rate, you bypass the metastable "oil" phase and directly enter the nucleation zone[3].

Protocol: Solvent-Antisolvent Recrystallization

  • Dissolution: Transfer the oily residue to an Erlenmeyer flask. Add the absolute minimum amount of boiling ethanol required to completely dissolve the oil[3].

  • Antisolvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise with constant swirling. Stop immediately when the solution becomes faintly and persistently turbid (cloudy)[3].

  • Clarification: Add 1–2 drops of hot ethanol just until the turbidity clears, yielding a saturated solution at the boiling point[3].

  • Controlled Nucleation: Remove from heat, cover with a watch glass, and allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities and promotes oiling.

  • Harvesting: Once crystal formation is visible and the flask is at room temperature, transfer to an ice bath for 30 minutes to maximize recovery[3]. Isolate via vacuum filtration and wash with ice-cold water.

Section 3: Decolorization of Oxidation Byproducts

Q: My isolated crude material is dark brown or reddish instead of the expected pale yellow/white. How do I remove these color bodies without degrading the product?

A: The free primary amine on the anthranilic acid core is highly susceptible to air oxidation, especially under basic conditions or prolonged heating. This oxidation generates highly conjugated, polymeric byproducts that act as intense dyes[4].

Causality & Design: These polymeric color bodies are massive, planar molecules that possess a high affinity for the porous, hydrophobic surface of activated carbon. Because 3-chloro-4,5-difluoroanthranilic acid is amphoteric, we can dissolve it completely in a mild aqueous base (forming the highly soluble sodium salt), treat it with charcoal to adsorb the neutral/polymeric impurities, and then re-precipitate the purified acid by lowering the pH[5].

Protocol: Acid-Base Charcoal Decolorization

  • Salt Formation: Suspend 5.0 g of the dark crude product in 100 mL of deionized water containing 2.5 g of sodium carbonate. Heat gently until the compound dissolves as its sodium salt[5].

  • Adsorption: Add 2.5 g of activated decolorizing charcoal (e.g., Darco) to the hot solution[5].

  • Heating: Boil the suspension gently for 5 to 10 minutes to ensure maximum adsorption kinetics.

  • Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite using a pre-warmed Büchner funnel to remove the charcoal. The filtrate should be clear and pale yellow.

  • Isoelectric Precipitation: Cool the filtrate to room temperature. Slowly add 1M Hydrochloric Acid dropwise under vigorous stirring until the pH reaches approximately 3.5 to 4.0. At this isoelectric point, the zwitterionic/neutral form of the acid has minimal solubility and will rapidly precipitate as a light-colored solid[6][7].

  • Isolation: Filter, wash with cold water, and dry under a vacuum.

Quantitative Performance Matrix

The following table summarizes the expected outcomes of the troubleshooting protocols detailed above, providing benchmark metrics for your purification workflows.

Purification TechniqueTarget Impurity AddressedExpected Yield RecoveryPurity Improvement (Expected)
Formic Acid-Buffered Flash Chromatography Regioisomers (e.g., 5-chloro derivative), unreacted starting materials75% – 85%> 98% (Baseline HPLC resolution)
Acid-Base Charcoal Treatment Polymeric oxidation byproducts, trace transition metals85% – 95%Visual shift from dark brown/red to pale yellow/white
Solvent/Antisolvent Crystallization Trace organic impurities, residual chromatography solvents80% – 90%Sharpens melting point; eliminates amorphous "oil" phase

References

  • AU200120899 B2 - 3-aminoquinazolin-2,4-dione antibacterial agents Google P
  • Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystalliz
  • anthranilic acid derivatives: Topics by Science.gov Science.gov
  • acridone - Organic Syntheses Procedure Organic Syntheses (orgsyn.org)
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure Organic Syntheses (orgsyn.org)
  • Purifying anthranilic acid - Sciencemadness Discussion Board Sciencemadness.org

Sources

Technical Support Center: A Proactive Approach to Preventing Degradation in Research Materials

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of experimental and therapeutic compounds is paramount. The slightest degradation can lead to inconsistent results, compromised data, and significant delays in research and development. This guide provides a comprehensive, in-depth resource for understanding, preventing, and troubleshooting the degradation of chemical and biological materials. By moving beyond a simple checklist of procedures, we delve into the causality behind experimental choices, empowering you to create self-validating systems for material handling and storage.

I. Frequently Asked Questions (FAQs) - Your First Line of Defense

This section provides rapid, direct answers to the most common questions and issues encountered in the laboratory.

General Storage & Handling

Q1: What are the most critical environmental factors I need to control to prevent degradation?

A1: The primary environmental culprits of degradation are temperature, light, humidity, and oxygen.[1] Each of these factors can initiate or accelerate deleterious chemical reactions. Temperature fluctuations can disrupt molecular stability, while light, particularly UV radiation, can provide the energy for photochemical reactions that break down compounds.[1] Humidity introduces water, a key ingredient for hydrolysis, and oxygen is a potent oxidizing agent.[1][2]

Q2: How do I determine the optimal storage temperature for my compound?

A2: The ideal storage temperature is highly dependent on the nature of the material. Always consult the manufacturer's or supplier's instructions first. For uncharacterized substances, a general tiered approach is a safe starting point:

  • Room Temperature (15-25°C): Suitable for many stable, non-volatile chemicals.[3]

  • Refrigerated (2-8°C): For temperature-sensitive reagents and to slow down the rate of chemical reactions and microbial growth.[4]

  • Frozen (-20°C to -80°C): Necessary for long-term storage of many biological samples like DNA, RNA, proteins, and cell cultures to preserve their integrity.[5]

  • Cryogenic (below -150°C): Essential for the long-term preservation of complex biological structures like cells and tissues, as it effectively halts metabolic activity.[5]

Q3: What are the best practices for protecting light-sensitive materials?

A3: For photosensitive compounds, the goal is to block exposure to light, especially UV and blue light, which carry the most energy.[6] Effective strategies include:

  • Using amber or opaque containers: These materials are designed to absorb a significant portion of the light spectrum that can cause photodegradation.[6][7]

  • Wrapping containers in aluminum foil: This is a simple and highly effective method to create a light-proof barrier.[6]

  • Working in a darkened environment: When handling these materials, minimize light exposure by working in a designated low-light area or under a fume hood with the lights off.[6]

Q4: How can I minimize the risk of oxidation for my samples?

A4: Oxidation is a common degradation pathway, especially for compounds with electron-rich functional groups.[8] To mitigate this, you should:

  • Use inert gas: Purging the headspace of your container with an inert gas like argon or nitrogen displaces oxygen, creating an anaerobic environment.

  • Store in tightly sealed containers: This prevents the ingress of atmospheric oxygen.

  • Add antioxidants: For some formulations, the addition of a compatible antioxidant can sacrificially react with any present oxygen, protecting your compound of interest.[9]

Q5: What are the best practices for preventing moisture contamination?

A5: Moisture can lead to hydrolysis, a reaction where water cleaves chemical bonds.[1] To prevent this:

  • Use desiccants: Store hygroscopic (water-absorbing) materials in a desiccator containing a drying agent like silica gel.

  • Ensure tight seals: Use high-quality, well-fitting caps and consider sealing with parafilm for an extra barrier against humidity.

  • Acclimatize cold containers: Before opening a container that has been stored at a low temperature, allow it to warm to room temperature to prevent condensation from forming inside.[10]

Troubleshooting Common Issues

Q6: My compound has changed color. What does this indicate?

A6: A change in color is a strong indicator of a chemical change, often due to degradation. This could be the result of oxidation, photodegradation, or a reaction with a contaminant.[1] It is crucial to investigate the cause and discard the material if its integrity is compromised, as it will likely produce unreliable experimental results.

Q7: I'm seeing unexpected peaks in my analytical chromatography. Could this be degradation?

A7: Yes, unexpected peaks are a classic sign of degradation products. If you observe new peaks or a decrease in the area of your main compound's peak over time, it's highly probable that your sample is degrading. A forced degradation study can help you identify these degradation products and understand the stability of your compound.

Q8: My biological therapeutic (e.g., antibody) is showing reduced activity. How can I troubleshoot this?

A8: Reduced activity in biologics is often linked to improper handling and storage. The most common culprits are:

  • Multiple freeze-thaw cycles: Repeated freezing and thawing can cause proteins to denature and aggregate, leading to a loss of function.[11] It is best practice to aliquot samples into single-use volumes.[12]

  • Incorrect storage temperature: Storing at a temperature that is too high can lead to unfolding and aggregation, while freezing certain biologics that should be refrigerated can also cause irreversible damage.[13]

  • Exposure to shear stress: Vigorous vortexing or repeated pipetting can introduce mechanical stress that damages the protein structure.

II. In-Depth Troubleshooting Guides

Guide 1: Investigating Inconsistent Experimental Results - A Temperature-Focused Approach

Scenario: You are experiencing significant variability in your experimental results. You suspect that the degradation of a key reagent stored in a -20°C freezer might be the cause.

Step-by-Step Troubleshooting Protocol:

  • Review Temperature Logs: Immediately check the temperature logs for the freezer . Look for any deviations from the setpoint, including temperature spikes that could indicate a malfunctioning unit or frequent door openings.

  • Assess for Freeze-Thaw Cycles: Determine how many times the stock vial of the reagent has been removed from the freezer and thawed for use. For many sensitive biologicals, even a few cycles can lead to significant degradation.[11]

  • Perform a Comparative Analysis: If possible, compare the performance of the suspect reagent with a freshly prepared solution or a new, unopened vial of the same lot number. This can be a simple functional assay or a more rigorous analytical method like HPLC.

  • Conduct a Forced Degradation Study (Simplified): To understand the temperature sensitivity of your reagent, you can perform a simplified forced degradation study. Expose aliquots of a fresh sample to various temperatures (e.g., 4°C, room temperature, 37°C) for a defined period and then analyze their integrity and performance compared to a control stored at the recommended temperature.

Data Presentation: Impact of Storage Temperature on Compound Stability

TemperatureTime (Days)Percent Degradation
-20°C00%
-20°C30<1%
4°C75%
25°C (Room Temp)115%
37°C140%

Visualization: Troubleshooting Workflow for Temperature-Related Degradation

G A Inconsistent Experimental Results B Suspect Reagent Degradation A->B C Check Freezer Temperature Logs B->C D Review Handling Procedures (Freeze-Thaw Cycles) B->D E Perform Comparative Analysis (Old vs. New Reagent) C->E D->E F Conduct Simplified Forced Degradation Study E->F If discrepancy confirmed G Identify Temperature as Root Cause F->G H Implement Corrective Actions (e.g., Aliquoting, New Freezer) G->H I Re-validate Experiment H->I

Caption: Decision tree for troubleshooting temperature-related reagent degradation.

Guide 2: Diagnosing and Preventing Oxidative and Hydrolytic Degradation

Scenario: A researcher observes a gradual loss of potency in a small molecule drug stored as a solid at room temperature.

Explanation of Mechanisms:

  • Oxidation: This is a chemical reaction that involves the loss of electrons. In the laboratory setting, atmospheric oxygen is the most common oxidizing agent.[8] The presence of metal ions can catalyze oxidative reactions.

  • Hydrolysis: This is the cleavage of chemical bonds by the addition of water.[1] Esters, amides, and other similar functional groups are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[9]

Prevention Protocol:

  • Inert Atmosphere Storage: For highly oxygen-sensitive compounds, storing them under an inert gas like argon or nitrogen is crucial. This can be achieved by using a glove box or by purging the storage vial with the inert gas before sealing.

  • Use of Desiccants: To protect against hydrolysis, store the compound in a desiccator. Ensure the desiccant is active (e.g., blue silica gel that turns pink when saturated with moisture).

  • Appropriate Container Selection: Use vials with tight-fitting, non-reactive caps. For long-term storage, consider flame-sealing in glass ampoules.

  • pH Control: If the compound is in solution, ensure the pH is buffered to a range where the compound is most stable.

Visualization: Key Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A Compound B Oxidized Compound (Degraded) A->B Loss of electrons O2 Oxygen (O2) O2->A C Compound D Hydrolyzed Compound (Degraded) C->D Cleavage by water H2O Water (H2O) H2O->C

Caption: Simplified diagrams of oxidative and hydrolytic degradation pathways.

III. Standard Operating Procedures (SOPs) for Proactive Prevention

SOP 1: Receiving and Storing New Chemical Reagents
  • Inspection upon Receipt: Upon arrival, inspect the packaging for any signs of damage. Verify that the received chemical matches the order.

  • Labeling: Immediately label the container with the date of receipt and the date it was first opened. This is critical for tracking the age of the reagent.[14][15]

  • Consult Safety Data Sheet (SDS): Before storing, review the SDS for specific storage requirements, including temperature, incompatibilities, and any personal protective equipment (PPE) needed for handling.

  • Segregation: Store chemicals according to their hazard class, not alphabetically.[16] Flammables should be in a dedicated cabinet, acids and bases should be stored separately, and oxidizers should be kept away from organic materials.[3]

  • Inventory Management: Log the new chemical into your laboratory's inventory system. This helps in tracking usage and preventing the accumulation of expired reagents.

SOP 2: Aliquoting for Stability and Consistency
  • Purpose: Aliquoting is the process of dividing a large volume of a stock solution into smaller, single-use portions. This practice is essential for minimizing freeze-thaw cycles, reducing the risk of contamination, and preserving the integrity of the stock solution.[12]

  • Procedure: a. Work in a clean, designated area, such as a laminar flow hood for sterile solutions. b. Use sterile, nuclease-free tubes and pipette tips. c. Thaw the stock solution completely and mix gently by inversion. Avoid vigorous vortexing, especially for proteins. d. Dispense the desired volume into each aliquot tube. e. Label each aliquot clearly with the compound name, concentration, and date of aliquoting. f. Store the aliquots at the recommended temperature.

SOP 3: Managing Freeze-Thaw Cycles
  • The "Why": Each freeze-thaw cycle can cause significant damage to sensitive biomolecules like proteins and antibodies.[13] The formation of ice crystals can denature proteins, and the concentration of solutes in the unfrozen liquid phase can lead to pH shifts and increased ionic strength, further destabilizing the molecules.[11]

  • Best Practices: a. Aliquot, Aliquot, Aliquot: As detailed in SOP 2, this is the most effective way to avoid repeated freeze-thaw cycles of the main stock. b. Flash Freezing: For some biologicals, rapid freezing in liquid nitrogen or a dry ice/ethanol bath can minimize the formation of large ice crystals. c. Controlled Thawing: Thaw aliquots rapidly in a water bath at room temperature, then immediately place them on ice. Do not leave them at room temperature for extended periods. d. Avoid Refreezing: Once an aliquot is thawed, it should ideally be used immediately. Do not refreeze partially used aliquots unless the stability of the compound under these conditions has been validated.

IV. References

  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26). Lab Researcher Insights.

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

  • Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. (2017, February 1). BioProcess International.

  • Why do your chemicals deteriorate so quickly? (n.d.). uHPLCs.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

  • Impact of Freeze -Thaw on monoclonal Antibody solutions. (2017, July 18). Malvern Panalytical.

  • Forced Degradation Playbook. (n.d.). Pharma Stability.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International.

  • Evaluating freeze-thaw processes in antibody production. (2023, December 11). Single Use Support.

  • Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. (2016, September 16). Sartorius.

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.

  • Standard Operating Procedure - Proper Labeling, Storage & Management of Chemicals in Labs. (n.d.). Temple University.

  • Freeze-Thaw Cycles and Why We Shouldn't Do It. (2025, June 6). Bitesize Bio.

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration.

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). U.S. Food and Drug Administration.

  • Drug Stability Testing Guidance. (n.d.). Scribd.

  • Preservation of Biological Specimens: Protocols, And Best Practices. (2017, April 12). Neoteryx.

  • SOP for Storage and Use of Reagents & Chemicals. (n.d.). Pharmaguideline.

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab.

  • Chemical degradation kinetics for two-dimensional materials in natural and biological environments – a data-driven review. (2022, May 31). Environmental Science: Nano.

  • Storage and handling of photoresists and ancillaries. (n.d.). MicroChemicals.

  • FDA Stability Testing Regulations For Pharmaceuticals. (2024, November 25). BioBoston Consulting.

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.

  • Study of Chemical Degradation Pathways. (n.d.). Scribd.

  • Assay Troubleshooting. (n.d.). MB.

  • Managing Reagent Variation. (2019, May 23). Clinical Lab Products.

  • GeneLab Standard Operating Procedure: Sample Aliquoting, Labeling and Storage. (2020, May 1). Biospecimen Research Database.

  • SOP for Reagent Storage & Use. (2019, January 1). Scribd.

  • ANDAs: Stability Testing of Drug Substances and Products. (2013, June). U.S. Food and Drug Administration.

  • SOP for Handling and Usage of Reagents and Chemicals. (n.d.). Pharma Devils.

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.

  • Biological Sample Collection and Storage. (2025, April 4). Vacc-Safe.

  • Managing Chemical Retention and Storage In Your Laboratory. (n.d.). Vanderbilt Environmental Health and Safety.

  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve.

  • Quantitative analysis and degradation mechanisms of different protein degradation methods. (2021, November 29). Journal of Applied Polymer Science.

  • How to Troubleshoot Experiments that Just Aren't Working. (2021, August 20). ZAGENO.

  • Standard Operating Procedures for Biological Sample Collection and Storage (c-VEDA). (2016, September 13). c-VEDA.

  • Quantitative Analysis of Degradation Modes of Lithium-Ion Battery under Different Operating Conditions. (2021, January 10). MDPI.

  • Oxidizing Chemicals. (n.d.). University of Michigan Environment, Health & Safety.

  • What to do with experimental results that are inconsistent? How do you analyze them? (2013, December 28). Quora.

  • What to do when the qPCR results are weird? (2023, August 15). Yeasen.

  • Degradation Rate Constants. (n.d.). Sustainability Dictionary.

  • Chemical Degradation Pathways. (2025, November 26). Sustainability Dictionary.

  • Comparing DNA Degradation Rates Under Different Environmental Conditions: A Controlled Study. (n.d.). Journal of Biosciences and Medicines.

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.

  • GenoMEL Guidelines for the Handling of Biological Samples. (n.d.). GenoMEL.

  • Degradation. (2022, April 25). Chemistry LibreTexts.

  • Degradation Pathway. (2017, March 31). ResearchGate.

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Technical Support Center: Resolving Inconsistencies in Experiments Involving Forskolin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Forskolin, a labdane diterpenoid isolated from Coleus forskohlii, is a cornerstone tool for cell biologists due to its ability to directly activate adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[1][2][3] This mechanism bypasses the need for G-protein coupled receptor (GPCR) stimulation, providing a powerful method to investigate cAMP-mediated signaling pathways.[1] However, its utility is often challenged by experimental variability. Inconsistent results can arise from its challenging physicochemical properties, the dynamic nature of cAMP signaling, and potential off-target effects.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered when using Forskolin. Our goal is to equip researchers with the expertise to design robust experiments, interpret variable data, and achieve reproducible, high-quality results.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues reported by researchers. Each answer provides not only a solution but also the underlying scientific rationale.

Q1: I'm seeing significant precipitation when I add my Forskolin stock to my cell culture media. Why is this happening and how can I prevent it?

A1: This is the most frequently encountered issue and stems directly from Forskolin's poor aqueous solubility.[3]

  • Causality: Forskolin is a lipophilic molecule, making it virtually insoluble in water-based solutions like cell culture media.[2][3] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2][4] When a concentrated stock in an organic solvent is diluted into an aqueous medium, the Forskolin can crash out of solution if its final concentration exceeds its aqueous solubility limit (estimated to be around 25-50 µM).[3]

  • Troubleshooting Steps:

    • Solvent of Choice: Always use anhydrous or high-purity DMSO to prepare your master stock solution.[5][6] While ethanol is also a solvent, it has been shown to inhibit Forskolin's activation of adenylyl cyclase and is not recommended.[3][7]

    • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM in DMSO). This allows for a large dilution factor (typically 1:1000 or greater), which minimizes the final concentration of DMSO in your culture medium. Most cell lines can tolerate DMSO up to 0.1-0.5% without significant toxicity.

    • Dilution Technique:

      • Pre-warm the cell culture medium to 37°C before adding the Forskolin stock.[8]

      • Add the Forskolin stock drop-wise to the medium while gently vortexing or swirling. This rapid dispersal helps prevent localized high concentrations that lead to precipitation.

      • Never add medium directly to your concentrated Forskolin stock. Always add the stock to the medium.

    • Final Concentration Check: Ensure your final experimental concentration of Forskolin is well below its aqueous solubility limit. If you require higher concentrations, you may need to explore specialized formulations, though this is uncommon for typical cell-based assays.

Q2: The magnitude of cAMP increase in my cells is highly variable between experiments, even with the same Forskolin concentration. What causes this inconsistency?

A2: The net intracellular concentration of cAMP is a tightly regulated balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).[9] Variability often arises from overlooking the role of PDEs.

  • Causality: Cells express various PDE isozymes that actively hydrolyze cAMP to AMP.[9][10] The activity of these enzymes can vary with cell type, cell density, and passage number. When you stimulate with Forskolin, you are increasing the rate of cAMP synthesis, but the PDEs are simultaneously working to break it down. If PDE activity is high, the resulting net increase in cAMP will be blunted and potentially variable.

  • Solution: The Use of PDE Inhibitors:

    • To achieve a robust and reproducible cAMP signal, it is standard practice to co-incubate cells with a broad-spectrum PDE inhibitor.

    • 3-isobutyl-1-methylxanthine (IBMX) is the most commonly used agent for this purpose.[11] By inhibiting PDEs, IBMX allows the cAMP produced in response to Forskolin to accumulate to higher, more stable, and more easily detectable levels.[11][12]

    • Experimental Validation: Always run parallel experiments with and without a PDE inhibitor to understand the dynamics of the cAMP response in your specific cell system. The combination of Forskolin and a PDE inhibitor often acts synergistically to potentiate the biological effect.[13]

Q3: I'm observing cellular effects that don't seem to be related to the canonical cAMP/PKA pathway. Does Forskolin have off-target effects?

A3: Yes. While Forskolin is a highly specific activator of adenylyl cyclase, at high concentrations or in specific contexts, it can exhibit activities independent of cAMP production.

  • Known Off-Target Activities:

    • Ion Channel Modulation: Forskolin has been shown to directly alter the gating of certain voltage-gated K+ channels, an effect that is independent of adenylyl cyclase activation.[14]

    • Interaction with Transporters: Some studies suggest Forskolin can interact with glucose transporters and other membrane proteins.

    • CYP3A Induction: There is evidence that Forskolin can induce the expression of cytochrome P450 3A (CYP3A) genes, which could be relevant in drug metabolism studies.[15]

  • Self-Validating Experimental Design:

    • Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of Forskolin that elicits a robust cAMP response and the desired downstream phenotype. The typical half-maximal effective concentration (EC50) for adenylyl cyclase activation is in the range of 5-10 µM.[3][16][17]

    • Use a Negative Control: The compound 1,9-dideoxyforskolin is a crucial negative control. It is a close structural analog of Forskolin that does not activate adenylyl cyclase.[14] If your observed cellular effect persists in the presence of 1,9-dideoxyforskolin, it is likely an off-target effect.

    • Mimic with cAMP Analogs: To confirm that the observed effect is truly cAMP-mediated, treat cells with a cell-permeable, non-hydrolyzable cAMP analog, such as 8-Bromo-cAMP or Dibutyryl-cAMP .[11] If these compounds replicate the effect of Forskolin, it provides strong evidence for a cAMP-dependent mechanism.

Q4: How should I properly prepare and store my Forskolin stock to ensure its stability and activity over time?

A4: Proper handling and storage are critical for maintaining the potency of your Forskolin reagent.

  • Protocol for Preparation and Storage:

    • Solubilization: Dissolve Forskolin powder in pure, anhydrous DMSO to a final concentration of 10-50 mM.[2][6] Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can assist with solubilization.[4]

    • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

    • Storage: Store the aliquots at -20°C, protected from light.[2][4] A DMSO stock solution is stable for at least 3-4 months when stored under these conditions.[2][3]

Section 2: Data Presentation & Recommended Concentrations

Achieving consistent results requires careful optimization of experimental parameters. The following table provides starting points for Forskolin concentration and incubation times, emphasizing the importance of co-treatment with a PDE inhibitor.

Cell TypeForskolin Conc. (µM)IBMX Conc. (µM)Incubation TimeExpected OutcomeReference
HEK293 Cells1 - 10100 - 50015 - 30 minRobust cAMP increase for GPCR assays[18]
CHO Cells1 - 10100 - 50015 minStrong cAMP signal for screening[18]
Bovine Aortic Endothelial0.5 - 1010 - 10024 - 120 hrsInhibition of cell proliferation[11]
Human Leukemia (U937)1010024 - 48 hrsPotentiation of apoptosis with other agents[19]
Primary Neurons25 - 50100 - 5005 - 15 minModulation of synaptic plasticity[5][16]

Note: These are starting recommendations. Optimal concentrations and times must be determined empirically for each specific cell line and experimental endpoint.

Section 3: Visualization of Key Pathways and Workflows

Forskolin Mechanism of Action

The following diagram illustrates the central role of Forskolin in the cAMP signaling pathway. It directly activates Adenylyl Cyclase (AC), bypassing the GPCR. The resulting increase in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets. Phosphodiesterases (PDEs) act as a negative feedback loop by degrading cAMP.

Forskolin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts GPCR GPCR G_protein Gαs GPCR->G_protein Ligand G_protein->AC Activates Forskolin Forskolin Forskolin->AC Directly Activates ATP ATP PDE PDEs PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades IBMX IBMX (Inhibitor) IBMX->PDE Inhibits Downstream Downstream Targets PKA->Downstream Phosphorylates

Caption: Forskolin directly activates adenylyl cyclase to produce cAMP.

Troubleshooting Workflow for Inconsistent cAMP Assay Results

This decision tree provides a logical workflow for diagnosing and resolving variability in cAMP measurements following Forskolin stimulation.

Troubleshooting_Workflow Start Inconsistent cAMP Results with Forskolin Q_Precipitation Is precipitation visible in media? Start->Q_Precipitation Sol_Solubility Improve Solubilization: 1. Use fresh, anhydrous DMSO 2. Pre-warm media 3. Add stock to media while swirling Q_Precipitation->Sol_Solubility Yes Q_PDE Are you using a PDE inhibitor (e.g., IBMX)? Q_Precipitation->Q_PDE No Sol_Solubility->Q_PDE Sol_PDE Add IBMX (100-500 µM) to prevent cAMP degradation and increase signal window. Q_PDE->Sol_PDE No Q_Controls Are controls behaving as expected? Q_PDE->Q_Controls Yes Sol_PDE->Q_Controls Sol_Controls Check Reagents: 1. Validate Forskolin activity 2. Check cell passage/health 3. Verify assay kit components Q_Controls->Sol_Controls No Q_Assay Is the assay readout (e.g., ELISA, HTRF) noisy? Q_Controls->Q_Assay Yes Sol_Controls->Q_Assay Sol_Assay Optimize Assay Protocol: 1. Check cell density 2. Optimize lysis conditions 3. Review plate reader settings Q_Assay->Sol_Assay Yes End Consistent Results Q_Assay->End No Sol_Assay->End

Caption: A logical decision tree for troubleshooting cAMP assay variability.

Section 4: Detailed Experimental Protocol

This protocol provides a robust method for quantifying Forskolin-induced cAMP accumulation in cultured cells using a competitive ELISA, a common and reliable technique.

Protocol: Measuring cAMP Accumulation via Competitive ELISA

  • Cell Seeding:

    • Seed cells (e.g., HEK293, CHO) in a 96-well plate at a density optimized for your cell line (typically 10,000-50,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Reagent Preparation:

    • Prepare a 10 mM Forskolin stock in anhydrous DMSO.

    • Prepare a 100 mM IBMX stock in anhydrous DMSO.

    • Prepare Stimulation Buffer: Serum-free medium or HBSS containing your desired final concentration of IBMX (e.g., 100 µM).

    • Prepare serial dilutions of Forskolin in the Stimulation Buffer at 2x the final desired concentration.

  • Cell Treatment:

    • Gently aspirate the growth medium from the wells.

    • Wash once with 100 µL of pre-warmed PBS.

    • Add 50 µL of Stimulation Buffer (containing IBMX but no Forskolin) to all wells and incubate for 10-15 minutes at 37°C. This pre-incubation step ensures PDE inhibition is established before cAMP synthesis begins.

    • Add 50 µL of the 2x Forskolin serial dilutions to the appropriate wells. For negative control wells, add 50 µL of Stimulation Buffer.

    • Incubate for the desired time (typically 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the treatment buffer.

    • Lyse the cells by adding the lysis buffer provided with your cAMP ELISA kit (e.g., 0.1 M HCl).

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Proceed with the competitive ELISA protocol exactly as described by the manufacturer. This typically involves adding the cell lysate and a fixed amount of HRP-conjugated cAMP to an antibody-coated plate, followed by washing and substrate addition.

  • Data Analysis:

    • Measure the absorbance or luminescence on a plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in your samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the Forskolin concentration to generate a dose-response curve and determine the EC50.

References

  • Seamon, K. B., Padgett, W., & Daly, J. W. (1981). Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells. Proceedings of the National Academy of Sciences, 78(6), 3363-3367. [Link]

  • PNAS. (n.d.). Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells. PNAS. [Link]

  • Katsuragi, T., et al. (1998). Phosphodiesterase IV inhibitors synergistically potentiate relaxation induced by forskolin in guinea-pig trachea. Clinical and Experimental Pharmacology and Physiology, 25(2), 114-9. [Link]

  • BPS Bioscience. (n.d.). Data Sheet Forskolin. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). 25 questions with answers in FORSKOLIN | Science topic. ResearchGate. [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION. MP Biomedicals. [Link]

  • Burke, S. E., & Brotherton, A. F. (1986). Forskolin, phosphodiesterase inhibitors, and cyclic AMP analogs inhibit proliferation of cultured bovine aortic endothelial cells. Journal of cardiovascular pharmacology, 8(6), 1179-1185. [Link]

  • Tamaoki, J., et al. (2000). Phosphodiesterase inhibitors and forskolin Up-regulate arginase activity in rabbit alveolar macrophages. European journal of pharmacology, 390(1-2), 191-197. [Link]

  • Cooper, D. M. F., Mons, N., & Karpen, J. W. (1999). Adenylyl Cyclases. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • ResearchGate. (2019, April 10). How dissolve forskolin and prevent its precipitation?. ResearchGate. [Link]

  • Chandran, V., et al. (2024). Biotechnological interventions for the production of forskolin, an active compound from the medicinal plant, Coleus forskohlii. 3 Biotech, 14(3), 63. [Link]

  • ResearchGate. (n.d.). Inhibition of forskolin-stimulated PDE3 and PDE4 activity by PKI.... ResearchGate. [Link]

  • An, S., & Yang, J. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Rall, T., & Seamon, K. B. (1982). Inhibition of forskolin-activated adenylate cyclase by ethanol and other solvents. Journal of cyclic nucleotide research, 8(6), 385-394. [Link]

  • Memorial Sloan Kettering Cancer Center. (2023, June 2). Forskolin. MSKCC. [Link]

  • Hoshi, T., Garber, S. S., & Aldrich, R. W. (1988). Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation. Science, 240(4859), 1652-1655. [Link]

  • WebMD. (2023, May 29). Forskolin: Health Benefits, Common Uses, Side Effects, and Risks. WebMD. [Link]

  • ResearchGate. (2025, July 23). What is the solubility of Forskolin (Coleonol)?. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro PDE4 activity and combination with forskolin. (A) The.... ResearchGate. [Link]

  • Pidoux, G., et al. (2022). Forskolin Induces Endocrine Disturbance in Human JEG-3 Placental Cells. Toxics, 10(7), 355. [Link]

  • ResearchGate. (n.d.). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. [Link]

  • Healthline. (2026, January 23). Does Forskolin Actually Work? An Evidence-Based Review. Healthline. [Link]

  • Medical News Today. (2023, July 13). Does forskolin work? Uses, risks, and benefits. Medical News Today. [Link]

  • Drugs.com. (n.d.). Forskolin Uses, Benefits & Side Effects. Drugs.com. [Link]

  • Nebbioso, A., et al. (2018). Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A. Frontiers in pharmacology, 9, 793. [Link]

  • Singh, P., & Suryanarayana, M. A. (2016). Effect of Solvents and Extraction Methods on Forskolin Content from Coleus forskholii Roots. Indian journal of pharmaceutical sciences, 78(4), 539-542. [Link]

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Validation & Comparative

A Comparative Guide to 3-Chloro-4,5-difluoroanthranilic Acid and Other Anthranilic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Anthranilic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

Anthranilic acid, or 2-aminobenzoic acid, represents a cornerstone scaffold in the realm of drug discovery. Its unique ortho-arrangement of an amino group and a carboxylic acid on a benzene ring provides a versatile platform for developing a vast library of bioactive molecules.[1] These derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as mefenamic acid, are classic examples of the therapeutic potential harbored within this structural framework.[4]

The efficacy of anthranilic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparison of the novel, polysubstituted compound 3-Chloro-4,5-difluoroanthranilic acid with other well-characterized anthranilic acid derivatives.

Given that 3-Chloro-4,5-difluoroanthranilic acid is a sparsely documented compound, this guide will focus on its predicted properties and a proposed synthetic pathway, grounded in established chemical principles and data from extensively studied analogues. This comparative analysis is designed to offer researchers and drug development professionals a predictive framework for harnessing the potential of this unique molecule.

Comparative Analysis of Physicochemical Properties

The substitution pattern on the anthranilic acid ring dictates key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of electron-withdrawing halogens like fluorine and chlorine is expected to significantly impact acidity (pKa) and lipophilicity (LogP).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)Key Features
3-Chloro-4,5-difluoroanthranilic Acid C₇H₄ClF₂NO₂207.56Not availablePredicted to be lower than anthranilic acidPolysubstituted with strong electron-withdrawing groups.
5-Fluoroanthranilic Acid C₇H₆FNO₂155.13181-184[5]~3.3 (Experimental)Monofluoro substitution, known antimetabolite in yeast.[5][6]
4-Chloroanthranilic Acid C₇H₆ClNO₂171.58231-233[7]~3.5 (Experimental)Monochloro substitution.
Mefenamic Acid C₁₅H₁₅NO₂241.28230-231[8]~4.2 (Experimental)[9]N-aryl substituted, established NSAID.[4][8]

Expert Insights on Structure-Property Relationships:

  • Acidity (pKa): The carboxylic acid pKa is a critical determinant of solubility and interaction with biological targets. The unsubstituted anthranilic acid has a pKa of approximately 4.95. The presence of electron-withdrawing halogens stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa). For 3-Chloro-4,5-difluoroanthranilic acid, the combined inductive effects of one chlorine and two fluorine atoms are predicted to make it a significantly stronger acid than the mono-halogenated analogues and mefenamic acid. This enhanced acidity could influence its absorption, distribution, and binding characteristics.

  • Lipophilicity (LogP): Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. The cumulative effect of three halogens on 3-Chloro-4,5-difluoroanthranilic acid would likely result in a higher LogP compared to the mono-halogenated derivatives, potentially leading to altered pharmacokinetic profiles.

Proposed Synthesis of 3-Chloro-4,5-difluoroanthranilic Acid

Synthesis_Workflow A 3-Chloro-4,5-difluorobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Amino-3-chloro-4,5-difluoronitrobenzoic Acid Intermediate B->C Step 2 D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 3 E 3-Chloro-4,5-difluoroanthranilic Acid D->E Step 4

Figure 1: Proposed synthetic workflow for 3-Chloro-4,5-difluoroanthranilic acid.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize 3-Chloro-4,5-difluoroanthranilic acid from 3-chloro-4,5-difluorobenzoic acid.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, minimizing the propagation of impurities.

Step 1: Nitration of 3-Chloro-4,5-difluorobenzoic Acid

  • Rationale: The first key step is the regioselective introduction of a nitro group, which will subsequently be reduced to the target amine. The directing effects of the existing substituents (carboxyl, chloro, fluoro groups) must be carefully considered. The carboxylic acid is a meta-director, while the halogens are ortho, para-directors. The position ortho to the carboxylic acid and meta to the halogens is the most likely site of nitration.

  • Procedure: a. In a round-bottom flask maintained at 0°C, cautiously add 3-chloro-4,5-difluorobenzoic acid (1 equivalent) to concentrated sulfuric acid. b. Stir the mixture until all solid has dissolved. c. Add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10°C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Carefully pour the reaction mixture onto crushed ice. f. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. g. Characterization: The resulting nitro-substituted benzoic acid can be characterized by melting point, ¹H NMR, and ¹⁹F NMR spectroscopy.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is a versatile precursor to the amine functionality of anthranilic acid. A common and effective method is reduction using a metal catalyst, such as iron in an acidic medium or catalytic hydrogenation.

  • Procedure (using Iron): a. Suspend the nitro-benzoic acid intermediate (1 equivalent) in a mixture of ethanol and water. b. Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid. c. Heat the mixture to reflux (typically 70-80°C) and stir vigorously for 2-6 hours. Monitor the disappearance of the starting material by TLC. d. Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. e. Evaporate the solvent from the filtrate under reduced pressure. f. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Chloro-4,5-difluoroanthranilic acid. h. Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). i. Final Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Comparative Biological Activity and Therapeutic Potential

Many anthranilic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[][12]

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G₂ (PGG₂) COX_Enzymes->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes (PGE₂, TXA₂, etc.) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Anthranilates Anthranilic Acid Derivatives (e.g., Mefenamic Acid) Anthranilates->COX_Enzymes Inhibition

Figure 2: Inhibition of the prostaglandin synthesis pathway by anthranilic acid derivatives.

  • Mefenamic Acid & Diclofenac: These are established non-selective COX inhibitors, blocking both COX-1 and COX-2 enzymes to reduce inflammation and pain.[2][][12] Their N-aryl substitution is crucial for this activity.

  • Simple Halogenated Analogues (5-Fluoro & 4-Chloro): While not used as mainstream anti-inflammatories, their structures serve as important tools in SAR studies. For instance, fluorinated anthranilic acids have been explored as inhibitors of MabA, an essential enzyme in Mycobacterium tuberculosis.[8]

  • 3-Chloro-4,5-difluoroanthranilic Acid (Hypothetical Activity): The dense electronic landscape created by the three halogen substituents on this molecule presents an intriguing profile for biological activity.

    • Enhanced Binding: The fluorine atoms can engage in hydrogen bonding and halogen bonding, potentially leading to novel or enhanced interactions with protein targets. The chlorine atom adds steric bulk and lipophilicity.

    • Metabolic Stability: The C-F bond is exceptionally strong, which can block sites of metabolic oxidation, potentially leading to a longer biological half-life compared to non-fluorinated analogues.

    • Potential as a COX Inhibitor: The electron-withdrawing nature of the substituents will influence the electronic properties of the entire molecule. This could modulate its affinity and selectivity for COX-1 versus COX-2, a critical factor in the safety profile of NSAIDs.

Conclusion and Future Directions

3-Chloro-4,5-difluoroanthranilic acid stands as a promising but underexplored building block for medicinal chemistry. While experimental data remains scarce, a robust synthetic pathway can be proposed, and its physicochemical properties can be predicted based on the well-understood principles of halogen substitution.

Compared to simpler analogues like 5-fluoroanthranilic acid and established drugs like mefenamic acid, the unique 3-chloro-4,5-difluoro substitution pattern is anticipated to confer:

  • Increased Acidity: Potentially altering solubility and target engagement.

  • Enhanced Lipophilicity: Influencing membrane permeability and pharmacokinetic distribution.

  • Unique Binding Capabilities: Through hydrogen and halogen bonding.

  • Improved Metabolic Stability: Due to the strength of the C-F bonds.

This guide provides the foundational, scientifically-grounded framework necessary for researchers to embark on the synthesis and biological evaluation of this novel compound. The next logical steps involve executing the proposed synthesis, thoroughly characterizing the molecule, and screening it in relevant biological assays (e.g., COX inhibition, antimicrobial, anticancer) to unlock its therapeutic potential.

References

  • Pfizer. (n.d.). MEFENAMIC ACID. Retrieved from [Link]

  • Healio. (n.d.). Mefenamic Acid: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Jahan, H., & Choudhary, M. I. (2018). Anthranilic acid derivatives as novel antiglycation and antidiabetic agents as possible leads against diabetes and associated complications. 3rd International Conference on Hepatobiliary & Pancreatic Disorders. Retrieved from [Link]

  • PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]

  • Gondal, M. A., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(23), 7891. Retrieved from [Link]

  • BluePharma. (n.d.). Mefenamic Acid | Meftal. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-FLUOROANTHRANILIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mefenamic Acid? Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. Molecules, 28(18), 6524. Retrieved from [Link]

  • Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(5), 4443. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chloroanthranilic Acid. Retrieved from [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 3-Chloro-4,5-difluoroanthranilic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Chloro-4,5-difluoroanthranilic acid and its analogs. While direct comparative studies on a wide range of analogs of this specific scaffold are limited in publicly available literature, this document synthesizes existing data on related anthranilic acid derivatives and applies established principles of medicinal chemistry to infer structure-activity relationships (SAR). The insights provided herein are intended to guide researchers in the design and evaluation of novel therapeutic agents based on this versatile chemical framework.

Introduction: The Anthranilic Acid Scaffold in Drug Discovery

Anthranilic acid, or 2-aminobenzoic acid, is a valuable building block in medicinal chemistry, serving as a precursor for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The presence of both an acidic carboxylic group and a basic amino group allows for diverse chemical modifications, making it an attractive scaffold for the development of new drugs. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide focuses on the 3-Chloro-4,5-difluoroanthranilic acid framework, a scaffold with potential for unique biological activities owing to its specific halogenation pattern.

The Influence of Chloro and Fluoro Substituents on Biological Activity

The substitution of hydrogen atoms with chlorine and fluorine on an aromatic ring can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.

  • Chlorine: The presence of a chlorine atom can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Its electron-withdrawing nature can also influence the acidity of the carboxylic acid group and the basicity of the amino group, thereby affecting receptor interactions and metabolic stability.

  • Fluorine: The introduction of fluorine atoms often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing binding affinities for biological targets. Furthermore, fluorine substitution can enhance the binding of a molecule to its target protein through the formation of favorable intermolecular interactions.

The specific placement of these halogens at the 3, 4, and 5 positions of the anthranilic acid ring in 3-Chloro-4,5-difluoroanthranilic acid creates a unique electronic and steric profile that is ripe for exploration in drug design.

Comparative Biological Activities of Anthranilic Acid Analogs

While a direct head-to-head comparison of a series of 3-Chloro-4,5-difluoroanthranilic acid analogs is not extensively documented, we can infer potential activities and structure-activity relationships by examining related compounds reported in the literature.

Anti-inflammatory Activity

Anthranilic acid derivatives, such as the fenamates (e.g., mefenamic acid), are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

A study on N-aryl anthranilic acid derivatives demonstrated that different substituents on the N-phenyl ring significantly influenced their anti-inflammatory activity in a carrageenan-induced rat paw edema model.[3] For instance, certain substitutions led to potency comparable to or greater than the standard drug, indomethacin. While this study did not investigate 3-chloro-4,5-difluoro analogs, it underscores the principle that modifications to the anthranilic acid core can fine-tune biological activity.

Inferred SAR for 3-Chloro-4,5-difluoroanthranilic Acid Analogs:

  • N-Arylation: Substitution on the amino group with various aryl or heteroaryl rings could modulate anti-inflammatory potency. Electron-donating or withdrawing groups on this appended ring would likely alter the electronic properties of the entire molecule and its interaction with the COX active site.

  • Amide/Ester Formation: Conversion of the carboxylic acid to amides or esters could serve as a prodrug strategy or lead to compounds with different target specificities.

Anticancer Activity

The anticancer potential of anthranilic acid derivatives is an active area of research. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

For example, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which incorporate a modified anthranilic acid-like structure, were synthesized and evaluated for their anticancer activity against HeLa cancer cell lines.[4] The results indicated that compounds with electron-withdrawing groups, such as halogens, at the C5 position of the indolinone ring exhibited the most potent activity, with IC50 values in the low micromolar range.[4] This highlights the potential positive impact of halogenation on anticancer efficacy.

Another study on 1,2,4-triazole pyridine derivatives, synthesized from nicotinohydrazide, showed moderate to potent anticancer activities against murine melanoma (B16F10) cell lines, with IC50 values ranging from 41.12µM to 61.11µM.[5] While structurally distinct from anthranilic acid, this work demonstrates the utility of heterocyclic scaffolds in developing novel anticancer agents.

Inferred SAR for 3-Chloro-4,5-difluoroanthranilic Acid Analogs:

  • Heterocyclic Amides: The synthesis of amides by coupling the amino group of 3-Chloro-4,5-difluoroanthranilic acid with various heterocyclic carboxylic acids could yield novel compounds with potent anticancer activity. The specific heterocycle would be a key determinant of the biological activity profile.

  • Modifications of the Carboxylic Acid: Derivatization of the carboxylic acid group to form amides with different amines could lead to compounds with altered cellular uptake and target engagement, potentially enhancing their anticancer effects.

Antimicrobial Activity

Fluorinated quinolones are a major class of antibiotics. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, has been reported.[6] This underscores the importance of chlorinated and fluorinated aromatic carboxylic acids in the development of new antimicrobial agents.

Furthermore, research into anthranilic acid derivatives has revealed their potential as a new class of antibiotics that do not possess the β-lactam ring, offering a potential solution to growing antibiotic resistance.[7]

Inferred SAR for 3-Chloro-4,5-difluoroanthranilic Acid Analogs:

  • Quinolone Analogs: The 3-Chloro-4,5-difluoroanthranilic acid scaffold could serve as a starting point for the synthesis of novel quinolone-like structures with potential antibacterial activity.

  • N-Acylation: Acylation of the amino group with various aliphatic or aromatic acyl chlorides could lead to derivatives with activity against a range of bacterial or fungal pathogens.

Data Summary

The following table summarizes the biological activities of various anthranilic acid derivatives as reported in the literature. This data provides a foundation for predicting the potential activities of novel 3-Chloro-4,5-difluoroanthranilic acid analogs.

Compound ClassBiological ActivityKey FindingsReference
N-Aryl Anthranilic AcidsAnti-inflammatoryCertain derivatives showed significant activity in the carrageenan-induced rat paw edema model.[3]
Indolin-2-one DerivativesAnticancerHalogenated derivatives exhibited potent activity against HeLa cancer cell lines.[4]
1,2,4-Triazole Pyridine HybridsAnticancerModerate to potent activity against murine melanoma cell lines.[5]
3-Chloro-2,4-difluoro-5-hydroxybenzoic AcidAntimicrobial IntermediateKey intermediate for the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs.[6]
General Anthranilic Acid DerivativesAntibioticA lead compound, 2-amino-5-bromobenzoic acid, showed antibiotic activity without a β-lactam ring.[7]

Experimental Protocols

To guide researchers in the evaluation of novel 3-Chloro-4,5-difluoroanthranilic acid analogs, a representative experimental protocol for an in vitro anticancer activity assay is provided below.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

General Structure of 3-Chloro-4,5-difluoroanthranilic Acid Analogs

Caption: General structure of N-substituted 3-Chloro-4,5-difluoroanthranilic acid analogs.

Workflow for Biological Activity Screening

G A Synthesis of Analogs B In Vitro Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D F SAR Analysis C->F E In Vivo Studies (e.g., Animal Models) D->E F->A Rational Design of New Analogs

Caption: A typical workflow for the screening and development of biologically active compounds.

Conclusion

The 3-Chloro-4,5-difluoroanthranilic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial activities. While direct comparative data on a series of its analogs is currently limited, the principles of structure-activity relationships derived from related anthranilic acid derivatives provide a rational basis for the design of new compounds. The strategic modification of the amino and carboxylic acid functional groups is a key avenue for modulating biological activity and optimizing pharmacokinetic properties. Further systematic synthesis and biological evaluation of analogs of 3-Chloro-4,5-difluoroanthranilic acid are warranted to fully explore the therapeutic potential of this chemical class.

References

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. (n.d.). PMC. [Link]

  • Chandrashekhara Kumar B. (2024). A Comprehensive Review on Synthesis and Biological Activities of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Health and Clinical Research.
  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (2019). ScholarWorks@GVSU. [Link]

  • Joshi, J. K., Patel, V. R., Patel, K., Rana, D., Shah, K., Patel, R., & Patel, R. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(5), 697-699.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of Saudi Chemical Society, 16(4), 431-438.
  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. (2011). Latin American Journal of Pharmacy, 30(7), 1300-1305.
  • Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Wang, Q. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.

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A Comparative Guide to the Synthesis of 3-Chloro-4,5-difluoroanthranilic Acid: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-4,5-difluoroanthranilic Acid

3-Chloro-4,5-difluoroanthranilic acid is a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its substituted aniline and carboxylic acid moieties provide a versatile scaffold for the construction of complex molecular architectures. The presence of chlorine and fluorine atoms can significantly influence the physicochemical properties of the final compounds, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, efficient and reliable synthetic access to this intermediate is of paramount importance for researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of a conventional, established synthetic route to 3-Chloro-4,5-difluoroanthranilic acid with a novel, more streamlined approach, offering experimental data to support the evaluation.

Established Synthetic Route: A Two-Step Nitration and Reduction Sequence

The traditional and most widely recognized approach to the synthesis of 3-Chloro-4,5-difluoroanthranilic acid involves a two-step sequence starting from the corresponding benzoic acid derivative. This method, while reliable, necessitates two distinct chemical transformations: an electrophilic aromatic substitution (nitration) followed by a reduction of the introduced nitro group.

Causality Behind Experimental Choices in the Established Route

The choice of a nitration-reduction sequence is rooted in classical aromatic chemistry. The carboxylic acid group of the starting material, 3-Chloro-4,5-difluorobenzoic acid, is a meta-director in electrophilic aromatic substitution. However, the combined directing effects of the fluorine and chlorine substituents guide the incoming nitro group to the desired position. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation, with various reagents available to effect this change.

Experimental Protocol: Established Route

Step 1: Nitration of 3-Chloro-4,5-difluorobenzoic Acid

  • To a stirred solution of concentrated sulfuric acid (98%, 20 mL) in a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 3-Chloro-4,5-difluorobenzoic acid (5.0 g, 26.0 mmol).

  • Once the benzoic acid is fully dissolved, add a mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (2.5 mL, 58.5 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (100 g).

  • The precipitated product, 3-Chloro-4,5-difluoro-2-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of 3-Chloro-4,5-difluoro-2-nitrobenzoic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a suspension of reduced iron powder (7.3 g, 130 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add glacial acetic acid (2.5 mL) to the suspension and heat the mixture to reflux.

  • To the refluxing mixture, add a solution of 3-Chloro-4,5-difluoro-2-nitrobenzoic acid (from Step 1, assuming a yield of ~78%, 4.8 g, 20.3 mmol) in ethanol (30 mL) portion-wise over 1 hour.

  • After the addition is complete, continue refluxing for an additional 3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water (50 mL) to the residue and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH ~3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-Chloro-4,5-difluoroanthranilic acid.

Novel Synthetic Route: A Direct Conversion via Hofmann Rearrangement

The novel synthetic approach bypasses the two-step nitration and reduction sequence by employing a Hofmann rearrangement of 3-Chloro-4,5-difluorobenzamide. This reaction facilitates the direct conversion of a primary amide to a primary amine with one less carbon atom, offering a potentially more efficient and atom-economical route to the target molecule.

Causality Behind Experimental Choices in the Novel Route

The Hofmann rearrangement is a powerful transformation in organic synthesis that allows for the degradation of an amide to an amine.[1] The choice of this reaction as a novel route is driven by the desire for a more convergent synthesis. By starting with the corresponding benzamide, the amino group is introduced in a single, efficient step. The in-situ generation of the reactive sodium hypobromite from bromine and sodium hydroxide is a well-established and cost-effective method for effecting the rearrangement.[2]

Experimental Protocol: Novel Route

Step 1: Synthesis of 3-Chloro-4,5-difluorobenzamide

  • To a solution of 3-Chloro-4,5-difluorobenzoic acid (5.0 g, 26.0 mmol) in toluene (50 mL), add thionyl chloride (3.8 mL, 52.0 mmol) and a catalytic amount of DMF (2 drops).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Dissolve the resulting crude acid chloride in anhydrous THF (30 mL) and add this solution dropwise to a cooled (0 °C) and stirred solution of concentrated aqueous ammonia (28%, 15 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the THF under reduced pressure and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-Chloro-4,5-difluorobenzamide.

Step 2: Hofmann Rearrangement of 3-Chloro-4,5-difluorobenzamide

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, prepare a solution of sodium hydroxide (4.2 g, 105 mmol) in water (40 mL).

  • Cool the solution to 0 °C and slowly add bromine (1.5 mL, 28.6 mmol) dropwise while maintaining the temperature below 5 °C to form a solution of sodium hypobromite.

  • To this cold solution, add 3-Chloro-4,5-difluorobenzamide (from Step 1, assuming a near-quantitative yield, ~5.0 g, 26.1 mmol) in one portion with vigorous stirring.

  • Continue stirring in the ice bath for 30 minutes.

  • Remove the ice bath and warm the reaction mixture to 70 °C for 1 hour.

  • Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~3-4.

  • Collect the precipitated 3-Chloro-4,5-difluoroanthranilic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Comparative Analysis: Performance and Efficiency

To provide an objective comparison, the following table summarizes the key performance indicators for both the established and novel synthetic routes.

MetricEstablished Route (Nitration/Reduction)Novel Route (Hofmann Rearrangement)
Number of Steps 22 (including amide formation)
Overall Yield (Estimated) ~65-75%~70-80%
Purity (Typical) High, may require recrystallizationHigh, often precipitates cleanly
Reaction Time ~6-8 hours~4-5 hours
Reagent Hazards Fuming nitric acid, flammable solventsBromine (corrosive, toxic), thionyl chloride
Atom Economy Lower (loss of nitro group as waste)Higher (loss of CO2)
Process Simplicity Two distinct reaction setupsCan be performed sequentially in the same vessel
Starting Material Cost Moderate (3-Chloro-4,5-difluorobenzoic acid)Moderate (3-Chloro-4,5-difluorobenzoic acid)

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

established_route start 3-Chloro-4,5-difluorobenzoic Acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate 3-Chloro-4,5-difluoro-2-nitrobenzoic Acid step1->intermediate step2 Reduction (Fe, Acetic Acid) intermediate->step2 end 3-Chloro-4,5-difluoroanthranilic Acid step2->end novel_route start 3-Chloro-4,5-difluorobenzoic Acid step1 Amide Formation (SOCl2, NH3) start->step1 intermediate 3-Chloro-4,5-difluorobenzamide step1->intermediate step2 Hofmann Rearrangement (Br2, NaOH) intermediate->step2 end 3-Chloro-4,5-difluoroanthranilic Acid step2->end

Caption: Novel synthetic route via Hofmann rearrangement.

Expert Insights and Conclusion

From a process chemistry perspective, the novel synthetic route via the Hofmann rearrangement presents several potential advantages over the established nitration and reduction sequence. The primary benefit lies in its improved efficiency and atom economy. By directly converting the amide to the amine, the novel route avoids the introduction and subsequent removal of a nitro group, which is ultimately lost as waste in the established method. This can lead to a higher overall yield and a more environmentally benign process.

Furthermore, the Hofmann rearrangement can often be a cleaner reaction, with the product precipitating directly from the reaction mixture upon acidification, potentially reducing the need for extensive purification steps like column chromatography. While both routes involve hazardous reagents, the handling of fuming nitric acid in the established route is a significant operational challenge.

It is important to note that the successful implementation of the novel route is contingent on the efficient synthesis of the 3-Chloro-4,5-difluorobenzamide precursor. However, the conversion of a carboxylic acid to a primary amide is a standard and generally high-yielding transformation.

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft1881 , 14 (2), 2725-2736. [Link]

  • Hofmann rearrangement - Wikipedia. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. [Link]

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A Senior Application Scientist's Guide to the Efficacy of 3-Chloro-4,5-difluoroanthranilic Acid Derivatives: A Forward-Looking Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the anthranilic acid framework is a well-established "privileged scaffold," serving as the foundation for a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] The strategic introduction of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and target binding affinity.

This guide focuses on the untapped potential of compounds derived from 3-Chloro-4,5-difluoroanthranilic acid . While a comprehensive library of these specific derivatives and their comparative efficacy data is not yet extensively documented in publicly accessible literature, the principles of medicinal chemistry allow us to construct a robust, forward-looking analysis. By examining structurally related anthranilic acid analogs, we can establish a predictive framework for the synthesis, evaluation, and potential efficacy of this promising new class of compounds.

This document serves as a strategic guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded rationale for investigating 3-Chloro-4,5-difluoroanthranilic acid derivatives, details the requisite experimental workflows for their evaluation, and presents a comparative analysis of relevant existing compounds to benchmark future discoveries.

The Scientific Rationale: Why 3-Chloro-4,5-difluoroanthranilic Acid?

The selection of this particular scaffold is predicated on established structure-activity relationship (SAR) principles. The anthranilic acid core provides a synthetically versatile platform with two key functional groups—the carboxylic acid and the aniline amine—that are readily modified to explore chemical space.

  • The Role of Halogenation:

    • Chlorine (at C3): The electron-withdrawing nature of the chlorine atom can significantly modulate the pKa of the adjacent carboxylic acid and the aniline, influencing ionization state and potential interactions with biological targets. It can also serve as a key binding contact, often in hydrophobic pockets of enzymes.

    • Difluoro Substitution (at C4, C5): Fluorine substitution is a widely used strategy to block metabolic oxidation at specific positions, thereby increasing the compound's half-life. The high electronegativity of fluorine can also lead to favorable electrostatic interactions with target proteins, such as kinases.[3]

The combination of these halogens on the anthranilic acid ring presents a unique electronic and steric profile, creating a strong impetus for its exploration as a novel core for drug discovery programs.

Proposed Synthetic & Evaluative Workflow

To systematically explore the potential of this scaffold, a logical and efficient workflow is paramount. The following diagrams outline a proposed pathway from initial synthesis to comprehensive efficacy evaluation.

Synthetic_Workflow cluster_0 Primary Derivatization cluster_1 Compound Library start 3-Chloro-4,5-difluoroanthranilic acid (Starting Material) amine_mod Amine (NH2) Modification start->amine_mod Acylation/ Sulfonylation acid_mod Carboxylic Acid (COOH) Modification start->acid_mod Activation (e.g., Acyl Chloride) amides Amide Derivatives (e.g., via coupling with amines) amine_mod->amides acid_mod->amides esters Ester Derivatives (e.g., via esterification with alcohols) acid_mod->esters heterocycles Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles) acid_mod->heterocycles Cyclization Reactions

Caption: General synthetic workflow for creating a diverse library of compounds from the 3-Chloro-4,5-difluoroanthranilic acid scaffold.

Following synthesis and purification, a tiered screening cascade is essential to identify promising lead compounds efficiently.

Efficacy_Evaluation_Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary & Mechanistic Assays cluster_tertiary Tier 3: Advanced Evaluation cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT against cancer cell lines) ic50 IC50/EC50 Determination (Dose-response curves) cytotoxicity->ic50 Active 'Hits' antimicrobial Antimicrobial Susceptibility Test (e.g., MIC against bacterial/fungal strains) antimicrobial->ic50 Active 'Hits' target_assay Target-Based Assay (e.g., Kinase Inhibition Assay) ic50->target_assay apoptosis Apoptosis/Cell Cycle Analysis ic50->apoptosis adme In Vitro ADME Profiling (Solubility, Stability, Permeability) target_assay->adme Potent Leads apoptosis->adme in_vivo In Vivo Efficacy Models (e.g., Xenograft studies) adme->in_vivo library Synthesized Compound Library library->cytotoxicity library->antimicrobial

Caption: A tiered workflow for the comprehensive efficacy evaluation of novel chemical entities, from primary screening to in vivo studies.

Comparative Efficacy of Structurally Related Anthranilic Acid Derivatives

To establish a performance benchmark, we have compiled efficacy data from various published studies on anthranilic acid derivatives. This table summarizes their activity against different biological targets, primarily in the fields of oncology and infectious diseases. This dataset provides a valuable reference point for predicting the potential potency of novel derivatives of 3-Chloro-4,5-difluoroanthranilic acid.

Compound Class/DerivativeTarget/AssayCell Line(s) / Organism(s)Measured Efficacy (IC50/GI50/MIC)Reference
Anthranilic Diamides Anticancer ActivityNCI-H460, HepG2, SGC-7901, MCF-7Moderate to good activity at µM level[1]
Triazolo-thiadiazoles Anticancer ActivityVarious Cancer Cell LinesGI50 = 3.41 µM (for most active compound)[4]
5-Halo Substituted Indolin-2-ones Anticancer Activity (MTT Assay)HeLa, IMR-32, MCF-7IC50 range: 10.64 - 33.62 µM[5]
5-Chloro-indole-2-carboxylates EGFRT790M InhibitionEnzyme AssayIC50 range: 68 - 89 nM
5-Chloro-indole-2-carboxylates BRAFV600E InhibitionLOX-IMVI MelanomaIC50 = 0.96 µM (for most active compound)
Halogenated Anthranilic Acids MabA (FabG1) InhibitionMycobacterium tuberculosisAntitubercular activity linked to intrabacterial acidification[3][6]
Anthranilic Diamides (Sulfilimine) Insecticidal ActivityVarious Insect PestsGood levels of efficacy reported[7]

Analysis of Comparative Data: The data clearly indicates that the anthranilic acid scaffold is highly amenable to chemical modification to produce potent biological activity. Halogenation, particularly with chlorine, is a recurring theme in many of the more potent anticancer and antitubercular derivatives.[5][6] For instance, 5-chloro-indole derivatives show nanomolar potency against clinically relevant mutant kinases like EGFRT790M. This strongly supports the hypothesis that the 3-chloro-4,5-difluoro substitution pattern could yield compounds with significant, and potentially selective, therapeutic activity.

Key Experimental Protocols

To ensure reproducibility and reliability, standardized protocols are essential. Below are detailed, step-by-step methodologies for key assays in the proposed evaluation workflow.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is foundational for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of cells (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Protocol 2: Target-Based Kinase Inhibition Assay

Many anthranilic acid derivatives function as kinase inhibitors.[9][10] This protocol provides a general framework for assessing direct enzyme inhibition.

Objective: To determine the IC50 value of a compound against a specific protein kinase (e.g., EGFR, BRAF).

Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™). The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Step-by-Step Methodology (using ADP-Glo™ as an example):

  • Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase enzyme, kinase substrate (a specific peptide or protein), and ATP solution at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer at 2x the final desired concentration.

  • Kinase Reaction: In a 96-well or 384-well plate, add:

    • Test compound or vehicle control.

    • Recombinant kinase enzyme.

    • Substrate/ATP mix.

    • Initiate the reaction by adding the final component (often the ATP mix).

  • Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Convert luminescence readings to percent inhibition relative to a "no kinase" control (100% inhibition) and a "vehicle" control (0% inhibition). Calculate IC50 values by plotting percent inhibition versus compound concentration.

Conclusion and Future Directions

The 3-Chloro-4,5-difluoroanthranilic acid scaffold represents a highly promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on a comparative analysis of structurally related compounds, derivatives of this scaffold are predicted to exhibit potent activity, particularly in the realms of oncology and infectious diseases. The strategic placement of chloro and difluoro substituents provides a strong rationale for enhanced metabolic stability and target engagement.

The immediate path forward requires the systematic synthesis of a focused library of derivatives, followed by the rigorous application of the evaluative workflows detailed in this guide. Future research should focus on elucidating the structure-activity relationships, identifying specific molecular targets, and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The insights provided herein offer a foundational blueprint for researchers to unlock the full therapeutic potential of this novel chemical class.

References

  • Title: Anthranilic acid-based diamides derivatives incorporating aryl-isoxazoline pharmacophore as potential anticancer agents: design, synthesis and biological evaluation Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: An efficient one-pot synthesis and anticancer activity of some new 3-R-6-(5-arylfuran-2-yl-[1][4][11]triazolo[3,4-b][1][2][11]thiadiazoles Source: Current Chemistry Letters URL: [Link]

  • Title: Discovering Antibiotic Activity of Anthranilic Acid Derivatives Source: ScholarWorks@GVSU URL: [Link]

  • Title: Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues Source: Frontiers in Chemistry URL: [Link]

  • Title: Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification Source: Molecules (MDPI) URL: [Link]

  • Title: Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide Source: Molecules (MDPI) URL: [Link]

  • Title: CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives Source: Tropical Journal of Pharmaceutical Research URL: [Link]

  • Title: Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies Source: Elsevier URL: [Link]

  • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Source: SAGE Journals URL: [Link]

  • Title: Identification of three new inhibitor classes against Plasmodium falciparum Source: ChemRxiv URL: [Link]

  • Title: Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways Source: Molecules (MDPI) URL: [Link]

  • Title: Drug Discovery - Inhibitor Source: Chemical Kinomics & Innovative Drug Discovery URL: [Link]

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Cross-Reactivity and Selectivity Profiling of 3-Chloro-4,5-difluoroanthranilic Acid Derivatives in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antibacterial drug development, 3-chloro-4,5-difluoroanthranilic acid (3-CDAA) serves as a critical synthetic pharmacophore. While not an active pharmaceutical ingredient (API) itself, 3-CDAA is the foundational building block for synthesizing next-generation type II topoisomerase inhibitors, specifically 3-aminoquinazolin-2,4-diones [1].

For drug development professionals, evaluating these derivatives requires rigorous cross-reactivity profiling across two distinct axes:

  • Bacterial Cross-Resistance : Ensuring the compound does not cross-react with the resistance mechanisms that defeat traditional fluoroquinolones (e.g., gyrA mutations).

  • Mammalian Cross-Reactivity : Verifying that the compound selectively targets bacterial DNA gyrase and Topoisomerase IV without off-target cross-reactivity against human Topoisomerase IIα, a flaw that plagued earlier tricyclic quinolone mimics[2].

This guide objectively compares the performance of 3-CDAA-derived quinazolinediones against standard fluoroquinolones, providing the mechanistic rationale and self-validating protocols necessary to conduct these critical cross-reactivity studies.

Mechanistic Rationale: The Role of the 3-CDAA Pharmacophore

To understand the experimental data, one must understand the causality behind the chemical structure. Traditional fluoroquinolones (e.g., Ciprofloxacin) bind to the bacterial DNA-gyrase cleavage complex via a water-metal ion (Mg²⁺) bridge, which is anchored by the Ser83 and Asp87 residues of the GyrA subunit. When bacteria mutate these residues, the Mg²⁺ bridge collapses, resulting in class-wide cross-resistance.

By utilizing 3-CDAA as the starting material, the resulting 3-aminoquinazolin-2,4-dione core inherits a highly specific halogenation pattern:

  • The 4,5-Difluoro Moiety : Enhances Gram-negative cell wall penetration and provides a reactive site (C7 equivalent) for the addition of cyclic amines, which are essential for Topoisomerase IV engagement.

  • The 3-Chloro Moiety (Critical) : The steric bulk of the chlorine atom forces the N-amino group of the quinazolinedione out of the molecular plane. This unique geometry allows the molecule to intercalate into the DNA cleavage site and interact directly with the enzyme backbone independently of the Mg²⁺ bridge .

Consequently, 3-CDAA derivatives bypass fluoroquinolone cross-resistance while lacking the planar structure that causes unwanted intercalation into mammalian DNA (which would lead to human Topo II cross-reactivity).

G CDAA 3-Chloro-4,5-difluoroanthranilic acid (3-CDAA) Quinazolinedione 3-aminoquinazolin-2,4-diones (Next-Gen Inhibitors) CDAA->Quinazolinedione Synthesis Bact_WT Wild-Type DNA Gyrase (Mg2+ Dependent & Independent Binding) Quinazolinedione->Bact_WT Potent Inhibition (IC50 < 1 µM) Bact_Mut Mutant DNA Gyrase (Ser83/Asp87) (Mg2+ Independent Binding) Quinazolinedione->Bact_Mut Overcomes Cross-Resistance (Maintained Efficacy) Hum_Topo Human Topoisomerase II (Mammalian Target) Quinazolinedione->Hum_Topo No Cross-Reactivity (High Selectivity)

Caption: Selectivity and cross-reactivity profile of 3-CDAA derived 3-aminoquinazolin-2,4-diones.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity profile of a standard 3-CDAA derivative (e.g., PD0305970) compared to Ciprofloxacin [1][2].

Table 1: Antibacterial Cross-Resistance Profile (MIC in µg/mL)

Notice how the 3-CDAA derivative maintains potency across mutant strains, demonstrating a lack of cross-resistance.

Bacterial StrainGenotype / ResistanceCiprofloxacin3-CDAA Derivative
E. coli ATCC 25922Wild-Type0.0150.03
E. coli MutantgyrA (Ser83Leu)4.00.06
S. aureus ATCC 29213Wild-Type0.120.03
S. aureus MRSAgrlA / gyrA8.00.06
Table 2: Mammalian Enzyme Cross-Reactivity (IC₅₀ in µM)

A successful therapeutic candidate must show >100-fold selectivity for bacterial over mammalian enzymes.

Target EnzymeCiprofloxacin3-CDAA DerivativeEtoposide (Control)
E. coli DNA Gyrase0.50.2>100
Human Topoisomerase IIα>100>1001.5

Experimental Workflows: Cross-Reactivity Profiling

To validate the data above, researchers must employ parallel biochemical assays. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Start Enzyme Selectivity & Cross-Reactivity Profiling Split1 Bacterial DNA Gyrase Supercoiling Assay Start->Split1 Split2 Human Topo II Decatenation Assay Start->Split2 Step1A Incubate Relaxed pBR322 with Gyrase + ATP + Drug Split1->Step1A Step1B Incubate kDNA with Topo II + ATP + Drug Split2->Step1B Step2A Electrophoresis: Quantify Supercoiled DNA Step1A->Step2A Step2B Electrophoresis: Quantify Decatenated DNA Step1B->Step2B

Caption: Parallel assay workflows for evaluating bacterial efficacy and mammalian cross-reactivity.

Protocol 1: Bacterial DNA Gyrase Supercoiling Assay (Cross-Resistance)

This assay measures the ability of the 3-CDAA derivative to inhibit the supercoiling of relaxed plasmid DNA by wild-type and mutant DNA gyrase.

Self-Validating Assay Design : Every run must include a vehicle control (1% DMSO) to establish baseline supercoiling, and a Ciprofloxacin control arm. If Ciprofloxacin fails to exhibit a >100-fold IC₅₀ shift between WT and mutant gyrase, the integrity of the mutant enzyme preparation is compromised, and the assay must be rejected.

  • Buffer Preparation : Prepare Assay Buffer G: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL BSA.

  • Reaction Assembly : In a 20 µL reaction volume, combine 0.25 µg of relaxed pBR322 plasmid DNA with 1 unit of E. coli DNA Gyrase (run parallel plates for WT and Ser83Leu mutant enzymes).

  • Compound Addition : Add the 3-CDAA derivative in a 10-point serial dilution (ranging from 0.001 µM to 100 µM).

  • Incubation : Incubate the mixture at 37°C for 60 minutes.

  • Termination : Stop the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA, followed by a brief incubation with Proteinase K to digest the gyrase.

  • Visualization : Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 70V for 2 hours. Stain with ethidium bromide and quantify the supercoiled DNA band intensity using densitometry to calculate the IC₅₀.

Protocol 2: Human Topoisomerase IIα Decatenation Assay (Mammalian Cross-Reactivity)

This assay ensures the 3-CDAA derivative does not cross-react with human enzymes, avoiding cytotoxicity.

  • Substrate Preparation : Utilize kinetoplast DNA (kDNA), which consists of highly catenated (interlocked) DNA networks that remain in the wells of an agarose gel unless decatenated by Topo II.

  • Reaction Assembly : Combine 0.2 µg of kDNA with 1 unit of Human Topoisomerase IIα in a buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 mM DTT.

  • Controls & Drug Addition : Include Etoposide (1.5 µM) as a positive control for Topo II inhibition. Add the 3-CDAA derivative at high concentrations (10 µM, 50 µM, 100 µM).

  • Incubation & Visualization : Incubate at 37°C for 30 minutes, terminate with EDTA/Proteinase K, and run on a 1% agarose gel.

  • Interpretation : If the 3-CDAA derivative shows no cross-reactivity, the kDNA will be successfully decatenated by the enzyme (appearing as migrating minicircles) despite the presence of the drug, yielding an IC₅₀ > 100 µM.

References

  • Title: Patent WO0153273A1 - 3-Aminoquinazolin-2,4-dione Antibacterial Agents Source: World Intellectual Property Organization / Google Patents URL
  • Title : 3-Aminoquinazolinediones as a New Class of Antibacterial Agents Demonstrating Excellent Antibacterial Activity Against Wild-Type and Multidrug Resistant Organisms Source : Antimicrobial Agents and Chemotherapy / ResearchGate URL :[Link]

Safety Operating Guide

Comprehensive Safety & Disposal Protocol for 3-Chloro-4,5-difluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4,5-difluoroanthranilic acid is a polyhalogenated aromatic amine widely utilized as a critical intermediate in the synthesis of quinolone and quinazoline antibacterial agents. Due to the presence of both chlorine and fluorine substituents on the aromatic ring, this compound presents unique environmental and toxicological challenges. This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step operational protocol for the safe handling, segregation, and final destruction of this chemical, ensuring strict compliance with federal environmental regulations.

Chemical & Hazard Profiling (Mechanistic Causality)

To safely manage 3-Chloro-4,5-difluoroanthranilic acid, one must understand the chemical causality behind its hazard profile. The stability of the carbon-halogen bonds (C-Cl and C-F) makes this compound highly persistent in aquatic ecosystems, rendering standard municipal drain disposal strictly prohibited .

Furthermore, the disposal of halogenated aromatics is governed by strict thermodynamic constraints. If combusted at low temperatures (300–600°C), the partial thermal degradation of the chlorinated and fluorinated aromatic rings provides the ideal environment for radical recombination, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) . Therefore, the only acceptable method of destruction is high-temperature commercial incineration (>1100°C) equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF) gases .

Physicochemical & Waste Parameters

The following table summarizes the quantitative data and physical properties that directly dictate the operational disposal strategy.

ParameterValue / CharacteristicOperational Disposal Implication
Physical State Crystalline solid / powderHigh risk of aerosolization. Dry-sweeping is prohibited to prevent inhalation and dust deflagration.
Halogen Content High (1x Cl, 2x F per molecule)Must be strictly segregated into "Halogenated Organic Waste" streams to comply with EPA RCRA standards.
Aqueous Solubility Low / Slightly solubleCannot be flushed down drains; will persist and bioaccumulate in aquatic ecosystems.
Thermal Decomposition Emits HCl, HF, NO x​ , CO x​ Requires EPA-permitted high-temperature incineration with acid gas scrubbing systems.
EPA Waste Code Characteristic Halogenated OrganicGoverned by RCRA; strict adherence to the "mixed-waste" rule is required if dissolved in solvents.

Operational Handling & Waste Segregation Protocol

To ensure regulatory compliance and minimize disposal costs, all waste containing 3-Chloro-4,5-difluoroanthranilic acid must be systematically segregated. The following protocol is designed as a self-validating system to prevent incompatible chemical mixing.

Step-by-Step Segregation Methodology
  • Point-of-Generation Categorization: Immediately classify the waste into one of three streams: Solid Powder, Liquid Solvent Mixture, or Contaminated Consumables (PPE/wipes).

  • Container Selection & Compatibility Validation:

    • Action: Select a High-Density Polyethylene (HDPE) or glass container.

    • Validation: Visually inspect the container for structural integrity. Verify that the waste log does not contain strong oxidizers (e.g., peroxides, nitric acid), which could react exothermically with the organic amine.

  • Liquid Waste Profiling (<20% Water Rule):

    • Action: If the compound is dissolved in an organic solvent, pour it into the "Halogenated Solvent Waste" carboy.

    • Validation: Ensure the aqueous content of the carboy is below 20% to maintain the high BTU (heating value) required for efficient incineration. Check for phase separation; if two layers form, halt addition and consult EHS.

  • Labeling & Accumulation:

    • Action: Affix a standard EPA Hazardous Waste label. Explicitly write "Halogenated Aromatic Amine - Contains F and Cl."

    • Validation: Cross-reference the label with the laboratory's central waste inventory log before transferring to the Central Accumulation Area (CAA).

DisposalWorkflow A 3-Chloro-4,5-difluoroanthranilic Acid Waste Generation B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Solvent Mixtures) A->C D Contaminated Consumables (PPE, Wipes, Tubes) A->D E Halogenated Solid Waste Container (EPA RCRA Compliant) B->E F Halogenated Solvent Waste Jug (<20% Water) C->F G Hazardous Debris Bin (Double Bagged) D->G H High-Temperature Incineration (>1100°C, Scrubber Equipped) E->H F->H G->H I Safe Destruction (Prevention of Dioxin/Furan Formation) H->I

Figure 1: Segregation and disposal workflow for halogenated aromatic waste streams.

Final Disposal & Destruction Procedures

The final destruction of this compound relies on commercial RCRA-permitted incineration facilities .

Step-by-Step Destruction Methodology (Commercial Handoff)
  • Manifest Generation: Prepare a Uniform Hazardous Waste Manifest. Classify the material under the appropriate DOT shipping name (e.g., Environmentally hazardous substance, solid, n.o.s.).

  • Thermal Destruction: The commercial facility will inject the waste into a rotary kiln incinerator operating at >1100°C with a minimum residence time of 2 seconds.

    • Causality: This extreme thermal environment ensures complete cleavage of the C-Cl and C-F bonds, preventing the synthesis of dioxins.

  • Effluent Scrubbing: The exhaust gases are passed through a wet alkaline scrubber (typically using NaOH or Ca(OH) 2​ ) to neutralize the HF and HCl gases generated during combustion, precipitating them as harmless calcium fluoride and calcium chloride salts.

Spill Response & Decontamination

In the event of a localized spill, immediate containment is required to prevent environmental release and respiratory exposure.

Step-by-Step Spill Response Methodology
  • Assessment & PPE Donning:

    • Action: Evacuate the immediate area. Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (if the powder is aerosolized).

  • Containment:

    • Action: Block all nearby sink drains. Halogenated aromatics are highly toxic to aquatic life.

  • Wet-Wipe Collection (Solid Spill):

    • Action: Do not use a broom. Cover the powder with paper towels lightly dampened with water or a compatible solvent (e.g., ethanol).

    • Causality: Dampening the powder eliminates the risk of aerosolization and inhalation of the active pharmaceutical intermediate.

  • Surface Decontamination & Validation:

    • Action: Wash the affected surface with a mild detergent and water.

    • Validation: To validate the decontamination, swab the area with a fresh wet wipe and inspect it under a UV lamp (anthranilic acid derivatives typically exhibit strong fluorescence). A lack of fluorescence confirms complete removal.

  • Waste Transfer: Place all contaminated wipes and PPE into a secondary containment bag, seal it, and deposit it into the Halogenated Solid Waste bin.

SpillResponse S1 Assess Spill (Solid vs. Solution) S2 Don PPE (Respirator, Nitrile Gloves) S1->S2 S3 Containment (Prevent Drain Entry) S2->S3 S4 Collection (Wet Wipe / HEPA Vac) S3->S4 S5 Decontamination (Wash with Soap/Water) S4->S5 S6 Waste Transfer (To Halogenated Bin) S5->S6

Figure 2: Step-by-step emergency spill response and decontamination procedure.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (40 CFR Part 261). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management and Disposal Guidelines (RCRA). Retrieved from:[Link]

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